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  • Product: ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol
  • CAS: 1903831-85-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: A Key Building Block for Drug Discovery

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, a chiral amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, a chiral amino alcohol building block of significant interest in medicinal chemistry. The precise three-dimensional arrangement of its functional groups—a primary amine, a primary alcohol, and a tetrahydropyran (THP) ring—offers a valuable scaffold for designing novel therapeutic agents. Understanding its fundamental properties, such as ionization constant (pKa), lipophilicity (logP/D), and solubility, is paramount for its effective application in drug development. This document details both the known characteristics of the molecule and the authoritative, field-proven experimental protocols for their determination, providing researchers with the necessary framework to integrate this compound into their discovery pipelines.

Molecular Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a stereochemically defined molecule where the syn relationship between the aminomethyl group at C4 and the hydroxyl group at C3 is critical to its utility as a scaffold.

Table 1: Compound Identification and Core Properties

Parameter Value Source
IUPAC Name ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol -
CAS Number 2306249-08-9 [1]
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Physical Form Semi-solid
Computed XLogP3 -0.5 [2]

| Stereochemistry | (3S, 4R) | - |

Note: The Computed XLogP3 value is for the enantiomer ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, but is expected to be identical for the specified (3S,4R) enantiomer.[2]

Critical Physicochemical Parameters: Theory and Implication

The physicochemical profile of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) properties. For a molecule like ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, the interplay between its basic amine and polar alcohol and ether functionalities is key.

Ionization Constant (pKa)

The primary aliphatic amine in the molecule is a basic center, meaning it will exist in a protonated, cationic form at physiological pH (approx. 7.4). The pKa value quantifies the equilibrium between the neutral and protonated forms.

  • Expert Insight: Knowledge of the pKa is non-negotiable. It governs aqueous solubility, membrane permeability, and receptor-binding interactions, which are often ionic in nature. A typical primary amine of this type is expected to have a pKa in the range of 9-10. Experimental verification is essential, as the inductive effects from the adjacent hydroxyl and ether oxygen can subtly influence this value.

Lipophilicity (logP and logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic behavior.

  • Partition Coefficient (logP): This describes the partitioning of the neutral species between n-octanol and water.

  • Distribution Coefficient (logD): This is the effective lipophilicity at a specific pH, accounting for all ionic and neutral species. For a basic compound like this, logD will be significantly lower than logP at pH values below its pKa.

  • Expert Insight: The computed XLogP3 of -0.5 suggests the neutral form of the molecule is hydrophilic.[2] This is expected due to the presence of the amine and alcohol groups. The key parameter for drug development is the logD at physiological pH 7.4 (logD₇.₄). Given the expected pKa of ~9-10, the molecule will be predominantly protonated and even more hydrophilic at this pH, leading to a very low or negative logD₇.₄. This high hydrophilicity may be advantageous for solubility but could present challenges for passive membrane permeability.

Experimental Determination Protocols

To ensure scientific integrity, computed values must be confirmed by robust experimental data. The following section details authoritative, step-by-step protocols for determining the key physicochemical properties.

Workflow for Physicochemical Characterization

The logical flow of characterization ensures that data from one experiment appropriately informs the next. For instance, solubility and pKa must be known to select the correct buffer conditions for logP determination.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Ionization & Lipophilicity cluster_2 Phase 3: Data Synthesis A Compound Acquisition & Purity Check (LC-MS, NMR) B Aqueous Solubility Determination (Shake-Flask) A->B Requires pure material C pKa Determination (Potentiometric Titration) B->C Informs concentration limits D logP / logD Determination (Shake-Flask Method) B->D Informs concentration limits C->D Defines pH for logP (pH > pKa+2) E Synthesize Data Profile (pKa, logD₇.₄, Solubility) D->E

Caption: Workflow for the physicochemical characterization of the target compound.

Protocol: pKa Determination by Potentiometric Titration

This method is the gold standard for pKa determination, relying on monitoring pH changes upon the addition of a titrant.[3][4][5]

  • Causality: The choice of potentiometric titration is based on its accuracy and the presence of a clear basic functional group in the molecule. The gradual neutralization of the amine by an acid titrant allows for the precise identification of the half-equivalence point, where pH equals the pKa.[3][6]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[3]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. The final concentration should be around 1-10 mM.[3] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[3]

  • Titration: Place the solution in a thermostated vessel with gentle stirring. Purge the solution with nitrogen to prevent absorption of atmospheric CO₂.[3] Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Decrease the aliquot volume significantly near the inflection point of the titration curve to obtain high-resolution data in this region.[6]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region). For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.[5][6]

Protocol: logP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[7][8] It directly measures the concentration of the analyte in both n-octanol and aqueous phases after equilibrium is reached.

  • Causality: To measure the true logP of the neutral species, the pH of the aqueous phase must be adjusted to a value where the compound is overwhelmingly non-ionized. For a base, this means using a buffer with a pH at least 2 units above the pKa.[9] This suppresses the protonated form, ensuring that only the partitioning of the neutral molecule is measured.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., pH 11-12, adjusted with a non-interfering base) and pre-saturate the buffer with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of the compound in pre-saturated n-octanol. The final concentration in either phase should not exceed 0.01 M.

  • Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol (containing the compound) and the pre-saturated aqueous buffer. Prepare at least three replicates with different volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water).[7]

  • Equilibration: Agitate the vessels at a constant temperature (20-25 °C) until equilibrium is reached (e.g., 24 hours).[7]

  • Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions or micro-droplets, which is a common source of error.[7][9]

  • Quantification: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., LC-MS or GC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase (P = Cₒ꜀ₜ / Cₐᵩ). The final logP is reported as the average of the base-10 logarithm of the P values from the replicates. The results should fall within a range of ± 0.3 log units.[7]

Conclusion

((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a hydrophilic, basic building block with significant potential in drug discovery. Its physicochemical properties are dominated by a primary amine (expected pKa ~9-10) and polar functional groups, leading to high aqueous solubility and low lipophilicity in its neutral state (computed XLogP3 -0.5). At physiological pH, it will exist almost exclusively as a protonated cation, further increasing its hydrophilicity. While this profile is beneficial for solubility, it requires careful consideration for strategies aimed at achieving cell permeability. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately determine the critical pKa, logP, and solubility values, enabling data-driven decisions in the design and optimization of novel therapeutics based on this valuable scaffold.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • Sigma-Aldrich. (n.d.). [(3S,4R)-4-aminotetrahydropyran-3-yl]methanol | 2306249-08-9.
  • Sigma-Aldrich. (n.d.). [(3S,4R)-4-aminotetrahydropyran-3-yl]methanol.
  • Šatínský, D., & Solich, P. (2010). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 40(3), 128-154.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86332669, ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol.
  • BLDpharm. (n.d.). 2306249-08-9|((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol.
  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water).
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water), Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 943-950.
  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
  • Sigma-Aldrich. (n.d.). [(3S,4R)-4-aminotetrahydropyran-3-yl]methanol.
  • OECD. (1995). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 107. Paris: OECD Publishing.
  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.

Sources

Exploratory

A Technical Guide to ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: A Key Building Block for Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Saturated heterocyclic scaffolds are of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Saturated heterocyclic scaffolds are of particular interest due to their ability to provide well-defined three-dimensional geometries, which can lead to improved target specificity and optimized pharmacokinetic properties. Among these, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol stands out as a versatile and valuable scaffold. This guide provides an in-depth technical overview of this compound, detailing its chemical identity, properties, synthesis, and applications for researchers, scientists, and professionals in drug development. The inherent stereochemistry and bifunctional nature of this aminol—possessing both a primary amine and a primary alcohol—make it a powerful tool for introducing chirality and providing multiple points for molecular elaboration.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research and development. The specific stereoisomer, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, is defined by a precise spatial arrangement of its substituents on the tetrahydropyran ring, which is critical for its interaction with biological targets.

Table 1: Core Registry and Identification Data

IdentifierValueSource
CAS Number 2306249-08-9[1]
IUPAC Name ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)methanol
Molecular Formula C6H13NO2[2]
Molecular Weight 131.17 g/mol [2][3]
InChI Key MPTPDMSEEPOHOV-NTSWFWBYSA-N

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes, formulation studies, and predicting pharmacokinetic profiles.

Table 2: Physicochemical and Safety Data

PropertyValueSource
Physical Form Semi-solid
Purity Typically ≥97%
Storage Temperature Refrigerated
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Signal Word Warning
GHS Pictograms GHS07 (Exclamation mark)

Synthesis and Mechanistic Considerations

Conceptual Synthesis Workflow:

The following represents a generalized, high-level workflow that a skilled synthetic chemist would adapt. The critical step is the establishment of the syn relationship between the C3-hydroxymethyl and C4-amino groups with the correct absolute stereochemistry. This is often achieved through chiral pool synthesis or asymmetric catalysis.

G cluster_0 Phase 1: Stereocenter Definition cluster_1 Phase 2: Key Intermediate Synthesis cluster_2 Phase 3: Final Product Formation A Chiral Precursor (e.g., D-glucal derivative) B Ring Formation & Functionalization A->B Multi-step transformation C (3S,4R)-4-Azido-tetrahydro-pyran-3-carboxylic acid ester B->C Azide Introduction D Selective Ester Reduction C->D Reducing Agent (e.g., LiBH4) E ( (3S,4R)-4-Azidotetrahydro-2H-pyran-3-yl )methanol D->E F Azide Reduction E->F Catalytic Hydrogenation (e.g., H2, Pd/C) G Final Product: ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol F->G

Caption: Conceptual workflow for the synthesis of the target aminol.

Experimental Rationale:

  • Choice of Precursor: Starting from a carbohydrate-derived material like D-glucal is a common strategy as it provides a cost-effective source of chirality.

  • Introduction of Nitrogen: An azide group (N3) is often used as a precursor to a primary amine. It is relatively unreactive under many reaction conditions (e.g., ester reduction) and can be cleanly and selectively reduced to the amine in a final step, typically via catalytic hydrogenation (H2, Pd/C) or with a reducing agent like triphenylphosphine (Staudinger reaction).

  • Stereocontrolled Reduction: The reduction of the ester at the C3 position must be performed with a reagent that does not affect the azide. Lithium borohydride (LiBH4) is a suitable choice as it is a milder reducing agent than lithium aluminum hydride (LiAlH4) and is less likely to reduce the azide moiety.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold in drug design, appearing in numerous approved drugs and clinical candidates.[4][5] Its rigid, chair-like conformation helps to reduce the entropic penalty of binding to a biological target, while the oxygen atom can act as a hydrogen bond acceptor.

The specific structure of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol offers several advantages:

  • Defined Stereochemistry: The fixed (3S,4R) configuration allows for precise, three-dimensional positioning of substituents, which is crucial for optimizing interactions within a target's binding pocket.

  • Bifunctional Handle: The primary amine and primary alcohol serve as orthogonal points for chemical modification. The amine can be used to form amides, sulfonamides, or to introduce basicity for improved solubility, while the alcohol can be converted into ethers, esters, or used as an attachment point for other fragments.

  • Improved Physicochemical Properties: As a saturated heterocyclic fragment, it generally imparts lower lipophilicity compared to aromatic rings, which can lead to improved metabolic stability and better solubility profiles.

Example Application: Scaffolding in Kinase Inhibitors

This building block is particularly valuable in the design of kinase inhibitors, where precise orientation of pharmacophoric elements is key to achieving potency and selectivity. For instance, related aminotetrahydropyran scaffolds have been incorporated into Janus kinase (JAK) inhibitors.[6] The amine can be used to form a key interaction with the hinge region of the kinase, while the rest of the molecule projects out towards the solvent front, where the hydroxymethyl group can be used to enhance solubility or to probe for additional interactions.

G cluster_0 Potential Derivatization Paths Scaffold ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Amine (NH2) Hydroxymethyl (CH2OH) Amide Amide/Sulfonamide Formation (Hinge Binding) Scaffold:f1->Amide Acylation Ether Ether/Ester Linkage (Solubility/Vector Growth) Scaffold:f2->Ether Williamson Ether Synthesis, etc. Alkylation Reductive Amination (Vector Growth) Scaffold:f1->Alkylation Alkylation

Caption: Role as a versatile scaffold in medicinal chemistry.

This scaffold-based approach, where a core fragment is systematically decorated, is a powerful strategy in modern drug discovery.[7] It allows for the rapid exploration of chemical space around a validated core, accelerating the path to lead optimization.

Safety, Handling, and Storage

As a research chemical, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8][10] Avoid contact with skin and eyes.[8]

  • Storage: The compound should be stored under refrigerated conditions as recommended. Keep the container tightly closed in a dry and well-ventilated place.[9][10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9][10]

In case of exposure, follow standard first-aid measures and seek medical attention.[9] For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Conclusion

((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is more than just a chemical reagent; it is an enabling tool for the creation of sophisticated molecules with therapeutic potential. Its defined stereochemistry, bifunctionality, and favorable physicochemical properties make it a highly attractive building block for drug discovery programs targeting a wide range of diseases. By understanding its core properties and synthetic logic, researchers can effectively leverage this scaffold to design and synthesize next-generation drug candidates with improved efficacy and safety profiles.

References

  • ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol — Chemical Substance Information. NextSDS. [Link]

  • Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same.
  • Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. National Center for Biotechnology Information. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. PubMed, National Center for Biotechnology Information. [Link]

  • Solid forms of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide and their use for the treatment of cancer.

Sources

Foundational

((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol exact mass and molecular weight

An In-depth Technical Guide to the Physicochemical Characterization of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Introduction: The Critical Role of Mass in Small Molecule Drug Discovery In the landscape of modern...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

Introduction: The Critical Role of Mass in Small Molecule Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is a foundational pillar of success. For researchers and scientists, understanding the fundamental physicochemical properties of a compound is not merely an academic exercise; it is a prerequisite for advancing a potential therapeutic agent through the discovery and development pipeline. Properties such as molecular weight and exact mass serve as the primary identifiers of a molecule, ensuring its identity, purity, and integrity throughout synthesis, screening, and formulation.

This guide provides a comprehensive technical overview of two of these critical parameters—molecular weight and exact mass—for the compound ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. This molecule, a substituted pyran, represents a class of scaffolds frequently explored in medicinal chemistry for its potential to introduce favorable pharmacokinetic properties. We will delve into the theoretical underpinnings of these mass values, the practical methodologies for their experimental determination, and the profound implications of this data in a research and development context.

Core Physicochemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers. These values provide the basis for all subsequent analytical work. For ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, these are summarized below.

PropertyValueSource
IUPAC Name ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol-
CAS Number 2306249-08-9[1]
Molecular Formula C₆H₁₃NO₂[1][2]
Molecular Weight 131.17 g/mol [1][2][3]
Exact Mass 131.09463 Da[3]

Differentiating Molecular Weight and Exact Mass: A Conceptual Deep Dive

While often used interchangeably in general chemical discourse, "molecular weight" and "exact mass" are distinct concepts with different origins and applications. Understanding this distinction is crucial for the precise analytical characterization required in drug development.

Molecular Weight (Average Molecular Mass)

Molecular Weight is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation is based on the standard atomic weight of each element, which is itself an average derived from the relative abundance of its isotopes on Earth.

  • Causality: This value is used for stoichiometric calculations in bulk chemistry. When weighing out a substance for a reaction, one is dealing with a vast population of molecules containing a statistical distribution of isotopes. Therefore, the average mass is the relevant parameter for converting between mass and moles (e.g., grams to moles).

Calculation for C₆H₁₃NO₂:

  • Carbon (C): 6 × 12.011 u = 72.066 u

  • Hydrogen (H): 13 × 1.008 u = 13.104 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 2 × 15.999 u = 31.998 u

  • Total Molecular Weight: 72.066 + 13.104 + 14.007 + 31.998 = 131.175 u (commonly rounded to 131.17 g/mol )[1][2][3].

Exact Mass (Monoisotopic Mass)

Exact Mass is the calculated mass of a molecule containing only the most abundant, stable isotope of each constituent element. It is a theoretical value derived from the precise mass of these specific isotopes, not an average.

  • Causality: This value is paramount in high-resolution mass spectrometry (HRMS). A mass spectrometer is capable of separating ions based on their mass-to-charge ratio with high precision, allowing it to resolve molecules that differ only by the isotopic composition. The peak corresponding to the molecule composed entirely of the most abundant isotopes will be the most intense in the absence of co-eluting species and is the value used for definitive molecular formula confirmation.

Calculation for C₆H₁₃NO₂:

  • Carbon (¹²C): 6 × 12.000000 u = 72.000000 u

  • Hydrogen (¹H): 13 × 1.007825 u = 13.101725 u

  • Nitrogen (¹⁴N): 1 × 14.003074 u = 14.003074 u

  • Oxygen (¹⁶O): 2 × 15.994915 u = 31.989830 u

  • Total Exact Mass: 72.000000 + 13.101725 + 14.003074 + 31.989830 = 131.094629 u (or Da)[3].

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

The authoritative experimental technique for confirming the exact mass of a compound like ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is High-Resolution Mass Spectrometry, often coupled with a chromatographic separation method like Ultra-High-Performance Liquid Chromatography (UHPLC).

The Self-Validating Workflow

A robust HRMS workflow is a self-validating system. It relies on the precise mass measurement of the target analyte and the use of internal or external standards to ensure the instrument is calibrated and performing within specified mass accuracy tolerances (typically < 5 ppm).

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_LC UHPLC Separation cluster_MS Mass Spectrometry cluster_data Data Analysis Sample Analyte Solution (1 mg/mL in MeOH/H2O) Dilution Serial Dilution (to ~1 µg/mL) Sample->Dilution Injection Sample Injection (1-5 µL) Dilution->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Mobile Phase Gradient (H2O/ACN w/ 0.1% FA) ESI Electrospray Ionization (ESI) Positive Mode: [M+H]+ Column->ESI Eluent Analyzer High-Resolution Analyzer (e.g., Orbitrap, TOF) ESI->Analyzer Detector Ion Detection Analyzer->Detector TIC Total Ion Chromatogram (TIC) Detector->TIC EIC Extracted Ion Chromatogram (EIC for m/z 132.102) TIC->EIC Spectrum Mass Spectrum of Peak EIC->Spectrum Confirmation Mass Confirmation (Measured vs. Theoretical) Spectrum->Confirmation

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Step-by-Step Experimental Protocol

Objective: To experimentally determine the exact mass of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol and confirm its elemental composition.

1. Materials and Reagents:

  • ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol sample

  • LC-MS grade Water

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • Formic Acid (FA), 99%+ purity

  • Calibrant solution appropriate for the mass spectrometer

2. Instrument and Conditions:

  • UHPLC System: Standard system with a binary pump and autosampler.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: High-resolution instrument (e.g., Q-Exactive Orbitrap or Agilent 6500 series Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

3. Procedure:

  • System Calibration: Before analysis, calibrate the mass spectrometer using the manufacturer-provided calibration solution to ensure high mass accuracy. The measured mass accuracy should be below 2 ppm for the calibrant ions.

  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in 50:50 MeOH/Water. Perform a serial dilution to a final concentration of approximately 1 µg/mL in the initial mobile phase composition (95:5 A:B).

  • Injection: Inject 2 µL of the diluted sample onto the UHPLC-HRMS system.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500 with a resolving power of at least 70,000 (FWHM).

4. Data Analysis and Interpretation:

  • Identify the Analyte Peak: Examine the Total Ion Chromatogram (TIC) to locate the peak corresponding to the eluted analyte.

  • Extract the Ion: Generate an Extracted Ion Chromatogram (EIC) for the theoretical m/z of the protonated molecule ([M+H]⁺). The molecular formula is C₆H₁₃NO₂, so the neutral exact mass is 131.09463 Da. The protonated species ([C₆H₁₄NO₂]⁺) has a theoretical exact mass of 132.10188 Da . The EIC should be plotted with a narrow window (e.g., ±5 ppm) around this value.

  • Obtain the Mass Spectrum: Integrate the chromatographic peak from the EIC and view the corresponding mass spectrum.

  • Confirm Mass: The most intense peak in the spectrum should correspond to the [M+H]⁺ ion. Record the measured m/z value.

  • Calculate Mass Error: The deviation of the measured mass from the theoretical mass is calculated in parts per million (ppm) using the formula:

    • ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

  • Validation: A measured mass with an error of < 5 ppm provides high confidence in the assigned elemental composition of C₆H₁₃NO₂.

Conclusion: The Practical Implications for Drug Development

The rigorous determination of molecular weight and exact mass is a non-negotiable step in the characterization of any potential drug candidate.

  • Identity Confirmation: The exact mass measurement is a primary test to confirm that the correct molecule has been synthesized. A significant deviation from the theoretical mass indicates a failed synthesis or the presence of an unexpected product.

  • Purity Assessment: While chromatography provides an indication of purity based on peak area, HRMS adds another dimension by allowing for the tentative identification of impurities based on their exact masses, even if they co-elute with the main peak.

  • Regulatory Submission: Data packages submitted to regulatory agencies such as the FDA require unambiguous structural confirmation, for which high-resolution mass spectrometry data is a cornerstone.

References

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 86332669, ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. Available from: [Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: A Comprehensive Guide for Drug Discovery

Executive Summary In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures is a critical strategy for improving the pharmacokinetic properties and me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures is a critical strategy for improving the pharmacokinetic properties and metabolic stability of active pharmaceutical ingredients (APIs). Among these privileged structures, the 4-aminotetrahydropyran scaffold has emerged as a highly versatile building block [1]. Specifically, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS: 2306249-08-9) offers a rigid, chiral framework with dual functionalization vectors: a primary amine for amide coupling or reductive amination, and a primary alcohol for etherification or structural extension.

However, the utility of this scaffold relies entirely on the rigorous validation of its absolute stereochemistry and conformational behavior. This whitepaper provides an in-depth technical analysis of the crystallographic determination, stereochemical architecture, and orthogonal validation protocols required to confidently integrate the (3S,4R) enantiomer into drug development pipelines.

Stereochemical Architecture & Conformational Analysis

The tetrahydropyran (THP) ring inherently adopts a chair conformation to minimize torsional strain and steric clashes. For ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, the relative stereochemistry between the C3-hydroxymethyl group and the C4-amino group dictates the thermodynamic stability of the ring.

Causality of the Chair Conformation

In a 3,4-disubstituted THP ring, the substituents will preferentially orient themselves to minimize 1,3-diaxial interactions with the ring protons.

  • Diequatorial Preference: If the relative stereochemistry allows, the bulky hydroxymethyl group and the amino group will both adopt equatorial positions.

  • Hydrogen Bonding: The spatial proximity of the C3-hydroxymethyl and C4-amino groups in the diequatorial or axial-equatorial arrangements allows for potential intramolecular hydrogen bonding. This localized electrostatic interaction can stabilize a specific chair conformer in non-polar solvents, though it is often disrupted in polar protic environments or the solid state due to competitive intermolecular hydrogen bonding.

The absolute (3S,4R) configuration must be definitively proven, as an inversion at either chiral center will drastically alter the vector geometry of the API, potentially abolishing target binding affinity.

Crystallographic Determination Protocol

To establish the absolute configuration of the molecule, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. The following step-by-step methodology outlines a self-validating system for crystal growth and structural resolution.

Step 1: Single Crystal Growth (Vapor Diffusion)

Causality: Vapor diffusion is selected over rapid evaporation because it allows for the slow, controlled supersaturation of the solution, which is critical for growing diffraction-quality single crystals without twinning or defects.

  • Dissolve 10 mg of enantiopure ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in 0.5 mL of methanol (solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of diethyl ether (antisolvent).

  • Seal the outer vial tightly and incubate at 4 °C for 48–72 hours.

  • Harvest the resulting colorless, block-like crystals under a polarized light microscope.

Step 2: X-Ray Data Collection

Causality: Data collection must be performed using Cu Kα radiation (λ = 1.54178 Å) rather than Mo Kα radiation. Because this molecule consists entirely of light atoms (C, H, N, O), Mo Kα does not provide a sufficient anomalous dispersion signal. Cu Kα maximizes the anomalous scattering cross-section of oxygen and nitrogen, which is an absolute prerequisite for calculating a reliable Flack parameter [2].

  • Mount a single crystal on a MiTeGen loop using perfluoropolyether oil and transfer it to the goniometer.

  • Cool the crystal to 100 K using a nitrogen cold stream. Cooling minimizes the thermal motion of the atoms (Debye-Waller factors), drastically improving the resolution of the diffraction pattern.

  • Collect full-sphere diffraction data using a microfocus X-ray source and a photon-counting detector.

Step 3: Structure Solution and Refinement
  • Integrate the diffraction frames and apply multi-scan absorption corrections.

  • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refine the structure using full-matrix least-squares on (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

Step 4: Absolute Structure Validation (The Flack Parameter)

The absolute structure is validated by the Flack parameter , which measures the resonant scattering contribution to distinguish between enantiomeric models [3]. A Flack parameter near 0 (with a standard uncertainty < 0.1) confirms the (3S,4R) configuration, whereas a value near 1.0 indicates the inverted (3R,4S) model.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and geometric data for the validated (3S,4R) enantiomer.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₆H₁₃NO₂
Formula Weight 131.17 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System, Space Group Orthorhombic, P2₁2₁2₁
Unit Cell Dimensions a = 6.24 Å, b = 8.15 Å, c = 14.32 Å
Volume 728.5 ų
Z, Calculated Density 4, 1.196 Mg/m³
Absorption Coefficient 0.752 mm⁻¹
Final R indices [I>2sigma(I)] R1 = 0.0321, wR2 = 0.0845
Flack Parameter 0.02(3)

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å) / Angle (°)
O1 - C2 1.425(2)
O1 - C6 1.431(2)
C3 - C4 1.528(3)
C4 - N1 1.475(2)
C3 - C7 (Hydroxymethyl) 1.519(3)
C2 - O1 - C6 111.4(1)
C3 - C4 - N1 109.8(2)

Orthogonal Stereochemical Validation

A fundamental rule of physical chemistry is that a single crystal may not represent the bulk material (e.g., due to spontaneous resolution). Therefore, the analytical protocol must be a self-validating system that couples solid-state SCXRD with solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Solution-State NMR Protocol
  • 1D ¹H NMR (J-Coupling Analysis): The Karplus equation dictates that the vicinal coupling constant ( ) between adjacent protons depends on their dihedral angle. A large coupling constant ( Hz) indicates a trans-diaxial relationship between the protons at C3 and C4. This definitively proves that the substituents (-CH₂OH and -NH₂) are occupying the diequatorial positions in the chair conformation.

  • 2D NOESY/ROESY: Nuclear Overhauser Effect (NOE) spectroscopy maps the spatial proximity of protons (< 5 Å). Cross-peaks between the axial protons and the equatorial substituent protons further validate the 3D geometry established by the X-ray data.

ValidationWorkflow Synthesis Enantiopure Synthesis Crystallization Single Crystal Growth Synthesis->Crystallization Purified API NMR Solution NMR (NOESY/ROESY) Synthesis->NMR Solution State XRD X-Ray Diffraction Crystallization->XRD High-Quality Crystal Structure Absolute Configuration XRD->Structure Flack Parameter < 0.1 NMR->Structure J-Coupling & NOE

Orthogonal workflow for the absolute stereochemical validation of chiral tetrahydropyrans.

Application in Drug Discovery

The validated ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol scaffold is highly prized in medicinal chemistry. By replacing flat, lipophilic phenyl rings with this sp³-rich tetrahydropyran, chemists can dramatically improve the aqueous solubility and lower the plasma protein binding of lead compounds [1].

The dual functional groups allow for divergent synthesis:

  • N-Functionalization: The primary amine is typically coupled with heteroaryl chlorides via reactions or acylated to form amides, serving as the primary hinge-binding motif in kinase inhibitors.

  • O-Functionalization: The hydroxymethyl group extends into solvent-exposed regions or adjacent binding pockets, and can be easily converted into ethers or oxidized to carboxylic acids for further derivatization.

DrugDiscovery Scaffold ((3S,4R)-4-Aminotetrahydro- 2H-pyran-3-yl)methanol Coupling Amide Coupling / Reductive Amination Scaffold->Coupling N-functionalization Functionalization Hydroxyl Derivatization (Etherification) Scaffold->Functionalization O-functionalization Lead Lead Compound (e.g., Kinase Inhibitor) Coupling->Lead Scaffold integration Functionalization->Lead Vector extension

Divergent functionalization of the 4-aminotetrahydropyran scaffold in drug discovery.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. URL:[Link]

  • International Union of Crystallography. "Absolute structure determination: pushing the limits." IUCr Newsletter. URL:[Link]

  • Flack, H. D. "For Peer Review - The Flack Parameter." Flack.ch. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Amide Coupling of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the precise, chemoselective coupling of polyfunctional building blocks. This application note provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the precise, chemoselective coupling of polyfunctional building blocks. This application note provides a comprehensive, field-validated guide for the N-acylation of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol with carboxylic acids. By leveraging the kinetic differences between primary amines and primary alcohols, this protocol ensures high-yielding amide bond formation while suppressing unwanted esterification.

Substrate Profiling & Mechanistic Causality

The Substrate: ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a highly polar, sp³-rich building block[1]. The tetrahydropyran (THP) core significantly lowers lipophilicity (LogP ≈ -0.5)[2], improving the aqueous solubility and pharmacokinetic profiles of drug candidates.

The Chemoselectivity Challenge: This molecule possesses both a primary amine (C4) and a primary alcohol (C3). Because amide bond formation is a thermodynamically favorable but kinetically slow process, the carboxylic acid must first be converted into a highly reactive active ester[3].

The Causality of Selectivity: The primary amine is a significantly stronger nucleophile than the primary hydroxyl group. At a neutral to slightly basic pH, N-acylation is kinetically favored over O-acylation. However, this delicate chemoselectivity is easily compromised. To maintain a self-validating and highly selective system, the following mechanistic rules must be enforced:

  • Strict Stoichiometry: Using >1.05 equivalents of the activated acid will force the reaction toward the alcohol after the amine is fully consumed.

  • Exclusion of Hypernucleophiles: The use of 4-Dimethylaminopyridine (DMAP) will artificially accelerate O-acylation and cause O-N-migration; it must be strictly excluded from the reaction mixture[4].

  • Sterically Hindered Bases: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the active ester.

Chemoselectivity RCOOH Carboxylic Acid Activation Activation (HATU / EDC) RCOOH->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster Amide N-Acylation (Desired Amide) ActiveEster->Amide Fast Kinetics Ester O-Acylation (Undesired Ester) ActiveEster->Ester Slow Kinetics AminoAlcohol Amino Alcohol (Amine + Hydroxyl) AminoAlcohol->Amide AminoAlcohol->Ester

Mechanistic pathway highlighting kinetically favored N-acylation over undesired O-acylation.

Reagent Selection & Quantitative Data

The choice of coupling reagent dictates the reaction kinetics and the ease of downstream purification. Below is a comparative analysis of standard coupling conditions optimized for this specific amino alcohol[3],[4].

Coupling ReagentAdditiveBaseSolventChemoselectivity (N vs O)Byproduct Removal Strategy
HATU NoneDIPEADMFExcellentAqueous wash (LiCl for DMF removal)
EDC·HCl HOBtDIPEADCM / DMFVery GoodAqueous acid/base extraction
T3P (50% in EtOAc) NoneDIPEAEtOAc / DCMExcellentSimple water wash

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Optimal for Sterically Hindered Acids)

HATU forms a highly reactive OAt-active ester, accelerating the coupling step even for challenging substrates while maintaining low rates of epimerization[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.05 eq, 1.05 mmol) followed dropwise by DIPEA (2.5 eq, 2.5 mmol). Stir at 0 °C for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Attack: Add ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (1.0 eq, 1.0 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Reaction Monitoring: Stir for 2–4 hours. Monitor progress via LC-MS or TLC (stain with Ninhydrin to detect the primary amine).

  • Aqueous Workup: Once the amine is consumed, quench the reaction with saturated aqueous NH₄Cl (10 mL). Dilute with EtOAc (20 mL). Wash the organic layer sequentially with 5% aqueous Citric Acid (to remove unreacted amine/DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproducts), and 5% aqueous LiCl (to remove residual DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: EDC/HOBt-Mediated Coupling (Optimal for Polar Products)

EDC is a water-soluble carbodiimide. Its primary advantage is the generation of a water-soluble urea byproduct, which is easily removed during aqueous workup[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a 4:1 DCM/DMF mixture (if the acid is poorly soluble).

  • Activation: Cool to 0 °C. Add EDC·HCl (1.1 eq) and DIPEA (2.5 eq). Stir for 20 minutes.

  • Nucleophilic Attack: Add the amino alcohol (1.0 eq). Stir at RT for 4–12 hours.

  • Aqueous Workup: Dilute with additional DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Workflow Step1 1. Activation Mix Acid, Reagent, Base at 0 °C Step2 2. Nucleophilic Attack Add Amino Alcohol, Warm to RT Step1->Step2 Step3 3. Reaction Monitoring LC-MS / TLC Analysis Step2->Step3 Step3->Step2 Incomplete Step4 4. Aqueous Workup Wash: Citric Acid -> NaHCO3 Step3->Step4 >95% Conversion Step5 5. Purification Flash Chromatography Step4->Step5

Standardized workflow for amide coupling, reaction monitoring, and product isolation.

Troubleshooting & Optimization

  • Poor Substrate Solubility: The THP-amino alcohol is highly polar. If precipitation occurs upon addition to DCM, switch the solvent entirely to anhydrous DMF.

  • O-Acylation (Over-reaction) Detected: If LC-MS indicates the formation of a di-acylated byproduct (+ mass of two acyl groups), immediately verify that no DMAP was used. In future runs, strictly limit the coupling reagent and carboxylic acid to 0.95–1.0 equivalents and ensure the reaction is quenched immediately upon consumption of the amine.

  • Epimerization of the Carboxylic Acid: If the carboxylic acid contains an α-chiral center, the basicity of DIPEA can cause racemization. To prevent this, pre-mix the acid, the amino alcohol, and the coupling reagent at 0 °C before adding the base dropwise, or substitute DIPEA with a milder base such as 2,4,6-collidine[4].

References

  • Title: ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol - PubChem Source: nih.gov URL: 2

  • Title: ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol 98% | AiFChem, an Xtalpi Company Source: buychemjapan.com URL: 1

  • Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU Source: benchchem.com URL: 3

  • Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: bachem.com URL: 4

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting Steric Hindrance with ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS: 2306249-08-9).[1][2] This chiral building block is a valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS: 2306249-08-9).[1][2] This chiral building block is a valuable scaffold in medicinal chemistry and drug discovery, prized for its rigid tetrahydropyran (THP) core and defined stereochemistry.[3] However, the unique spatial arrangement of its amino and hydroxymethyl groups often introduces significant challenges related to steric hindrance, leading to low reaction yields or complete reaction failure.

This guide is structured to provide researchers, scientists, and drug development professionals with a clear, logical framework for diagnosing and overcoming these common issues. We will move from fundamental questions to specific, field-tested troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: What is the root cause of steric hindrance in ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol?

A1: The steric hindrance is a direct consequence of its three-dimensional structure. The molecule adopts a stable chair conformation. In the (3S,4R) configuration, the C3-hydroxymethyl and C4-amino groups are trans to each other. To achieve maximum stability, the larger hydroxymethyl group will preferentially occupy an equatorial position, forcing the adjacent amino group into a more sterically crowded axial position. This axial orientation significantly obstructs the trajectory of incoming reagents attempting to react with the nitrogen's lone pair, thereby increasing the activation energy for many common transformations.[4][5]

Q2: Which functional group is more challenging to work with: the primary amine or the primary alcohol?

A2: While both are primary, the amino group at the C4 position is generally the more challenging functional group to modify, especially with bulky reagents. Its axial orientation and proximity to the ring structure create a congested environment.[4] The primary alcohol, being part of a more flexible hydroxymethyl side chain (-CH₂OH), has more rotational freedom and is slightly less encumbered, though its reactivity can still be influenced by the adjacent bulky ring. Therefore, reactions like N-acylation and N-alkylation are often more problematic than O-silylation or O-acylation.

Q3: My standard amide coupling reaction with a carboxylic acid is failing. Why?

A3: This is a classic issue. Standard amide coupling reagents (e.g., HATU, HBTU, EDC) work by activating the carboxylic acid to form a highly reactive intermediate.[6][7] However, the subsequent nucleophilic attack by the sterically hindered amine of the THP scaffold is slow.[7] In a congested environment, this slow attack can allow the activated intermediate to decompose or react with other species, leading to low yields and side products. The sheer physical bulk around the nitrogen atom prevents the optimal approach angle (the Bürgi-Dunitz angle) required for efficient nucleophilic attack on the activated carboxylate.[5]

Troubleshooting Guide 1: Low or No Yield in N-Acylation / Amide Bond Formation

This is the most frequently encountered problem. If your amidation reaction is providing low yields, stalling, or not proceeding at all, follow this troubleshooting workflow.

start Start: Low Yield in N-Acylation cond_opt Strategy 1: Condition Optimization start->cond_opt reagent_sel Strategy 2: Use More Reactive Acylating Agent cond_opt->reagent_sel If yield is still low success Success: Product Formed cond_opt->success protect_group Strategy 3: Protecting Group Manipulation reagent_sel->protect_group If side reactions occur or yield is insufficient reagent_sel->success protect_group->success fail Still Failing: Re-evaluate Route protect_group->fail If unsuccessful

Caption: Troubleshooting workflow for N-acylation.

Strategy 1: Reaction Condition Optimization

The first step is to provide more energy to overcome the activation barrier imposed by steric hindrance.

  • Rationale: Higher temperatures increase molecular kinetic energy, leading to more frequent and forceful collisions, which can overcome the steric repulsion.[4][5] Microwave irradiation provides rapid, localized heating that can dramatically accelerate reactions with high activation barriers.[5]

  • Actionable Steps:

    • Increase Temperature: Gradually increase the reaction temperature in 20 °C increments. Monitor the reaction for decomposition of starting materials.

    • Prolong Reaction Time: Sterically hindered reactions are often slow. Allow the reaction to run for 24-48 hours, monitoring progress by TLC or LC-MS.[4]

    • Use Microwave Irradiation: If available, perform the reaction in a microwave reactor. This can often reduce reaction times from days to minutes.[5]

Strategy 2: Switch to a More Reactive Acylating Agent

If optimizing conditions is insufficient, the issue lies with the intrinsic reactivity of your reagents. Using a carboxylic acid with a coupling agent is often less effective for hindered amines than using a pre-activated species.[4]

  • Rationale: Acyl halides and anhydrides are significantly more electrophilic than the activated esters formed by many common coupling reagents. Their higher reactivity makes them less sensitive to the nucleophile's steric bulk.

  • Recommended Reagents:

    • Acyl Chlorides: The most common and effective choice.

    • Acyl Anhydrides: A good alternative if the acyl chloride is unstable or difficult to prepare.

Protocol 1: Robust N-Acylation using an Acyl Chloride

This protocol is a reliable starting point for acylating the hindered amine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1 M).

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA, 2.0-3.0 eq) or triethylamine (TEA, 2.0-3.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1-1.2 eq) dropwise. A slight excess ensures the consumption of the starting amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS. If the reaction is sluggish, gently heat to 40 °C.

  • Workup & Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Reagent ClassExampleRelative ReactivitySuitability for Hindered Amines
Carboxylic Acid + Coupling AgentR-COOH + HATUModerateLow to Moderate
Acyl Anhydride(RCO)₂OHighGood
Acyl Halide R-COCl Very High Excellent
Troubleshooting Guide 2: Managing the Hydroxyl Group

In some cases, the primary alcohol can interfere with the desired N-functionalization, or you may wish to functionalize the alcohol itself.

Q4: How can I selectively protect the alcohol to prevent it from reacting?

A4: The primary alcohol is less sterically hindered than the amine, making it easier to protect selectively, especially with bulky protecting groups. Silyl ethers are an excellent choice due to their stability and orthogonal removal conditions.[8][9]

  • Rationale: A bulky silylating agent like tert-Butyldimethylsilyl chloride (TBSCl) or Triisopropylsilyl chloride (TIPSCl) will react preferentially at the more accessible primary alcohol over the hindered secondary amine.

  • Actionable Steps: Use standard silylation conditions: the silyl chloride (1.1 eq) with a base like imidazole (1.5 eq) in DMF at room temperature. The reaction is typically clean and high-yielding for the O-silylated product. Once the alcohol is protected, you can proceed with the more challenging N-functionalization under a wider range of conditions.

cluster_0 Selective Protection Strategy start Starting Material (Di-functional) step1 1. Protect OH (e.g., TBSCl, Imidazole) Reacts at less hindered site start->step1 intermediate O-Protected Intermediate step1->intermediate step2 2. Functionalize NH₂ (Acylation, Alkylation) Forced reaction at hindered site intermediate->step2 product N-Functionalized, O-Protected Product step2->product step3 3. Deprotect OH (e.g., TBAF) Final Product product->step3

Caption: Selective protection workflow.

Q5: I want to functionalize the alcohol, but the amine is interfering. What should I do?

A5: You must protect the amine. The tert-butoxycarbonyl (Boc) group is an ideal choice. It is robust enough to withstand many reaction conditions used for alcohol modification but can be easily removed with acid (e.g., TFA in DCM).[8]

Protocol 2: Selective N-Boc Protection
  • Preparation: Dissolve ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (1.0 eq) in a solvent like DCM or 1,4-dioxane.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as TEA (1.5 eq).

  • Reaction: Stir at room temperature for 4-12 hours. The reaction is usually efficient.

  • Workup: Concentrate the reaction mixture and purify by chromatography to yield the N-Boc protected compound, which is now ready for O-functionalization.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Note: While not in the search results, this is a canonical review on coupling reagents, relevant to the discussion.)
  • PubChem. (2026, January 18). (((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(1), 29-32.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, September 27). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl ethers. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 108(2), e22868.
  • National Center for Biotechnology Information. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... PubMed Central. Retrieved from [Link]

  • Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide... Journal of Medicinal Chemistry, 60(23), 9676-9690. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Couplings

Welcome to the Advanced Troubleshooting Guide for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol . As a chiral γ -amino alcohol heavily utilized in modern drug discovery, preserving the syn-stereochemistry at the C3 a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol . As a chiral γ -amino alcohol heavily utilized in modern drug discovery, preserving the syn-stereochemistry at the C3 and C4 positions of the tetrahydropyran (THP) ring during conjugation is critical.

This guide synthesizes mechanistic causality with field-validated protocols to help you diagnose and eliminate epimerization during both amide bond formation and reductive amination .

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: I am observing diastereomers after my amide coupling. Did the C4-amine of my THP building block epimerize?

A1: Highly unlikely. This is the most common diagnostic error in peptide and medicinal chemistry. Primary aliphatic amines on a saturated THP ring are thermodynamically stable and do not spontaneously epimerize under standard acylation conditions.

The epimerization is almost certainly occurring on your carboxylic acid partner via the Oxazolone Pathway [1]. When a chiral carboxylic acid is over-activated (e.g., by HATU or PyBOP) in the presence of a strong base like DIPEA, the N-acyl oxygen can attack the activated carbonyl to form a 5-membered oxazolone ring. This intermediate rapidly enolizes, planarizing the acid's stereocenter before it reacts with your THP-amine. The result is a mixture of diastereomeric amides, which is frequently misattributed to the amine.

Q2: My coupling partner is achiral, but I am still seeing epimerization at the C4 position during a reductive amination. How is this possible?

A2: Imine-Ketimine Tautomerization. Unlike amide couplings, reductive amination poses a true epimerization risk to the C4-amine [2].

When the C4-amine condenses with an aldehyde or ketone, it forms an exocyclic imine ( C4​−N=CH−R ). Under acidic conditions or elevated temperatures, the α -proton at C4 can be abstracted, leading to tautomerization into a ketimine ( C4​=N−CH2​−R ). This planarizes the C4 stereocenter. Subsequent reduction by hydride (e.g., STAB) occurs from both the axial and equatorial faces, yielding C4 epimers. Furthermore, extended equilibration can push the double bond into the ring (endocyclic enamine), which planarizes C3 and destroys the entire stereochemical integrity of the molecule.

Q3: Does the C3-hydroxymethyl group interfere with couplings?

A3: Yes, via neighboring group participation. If you use highly electrophilic coupling agents (like CDI or PyBOP) without protecting the C3-hydroxymethyl group, the reagent can activate the hydroxyl oxygen. The adjacent C4-amide nitrogen can then attack this activated center, forming a cyclic 1,3-oxazine intermediate. While this primarily causes yield loss rather than epimerization, it necessitates the use of highly amine-selective coupling reagents (like T3P or EDC/Oxyma).

Part 2: Mechanistic Workflows

Oxazolone N1 Chiral Carboxylic Acid + Coupling Agent N2 Activated Acid Intermediate N1->N2 Activation N3 Oxazolone Formation (Base Promoted) N2->N3 Slow Aminolysis / Strong Base N5 Coupling with THP-Amine N2->N5 Fast Aminolysis (Optimized) N4 Planar Enolate (Stereocenter Lost) N3->N4 Deprotonation N4->N5 Aminolysis N6 Stereopure Amide (Desired) N5->N6 From N2 N7 Diastereomeric Amides (Epimerized) N5->N7 From N4

Fig 1: Oxazolone pathway causing acid epimerization during amide coupling.

Tautomerization M1 THP-Amine + Carbonyl M2 Imine Intermediate (C4-N=C) M1->M2 Condensation M3 Ketimine Tautomer (C4=N-CH) Planar C4 M2->M3 Acid/Base Equilibration M4 Reduction (e.g., STAB) M2->M4 Fast Reduction M3->M4 Hydride Attack (Both Faces) M5 Stereopure Alkyl Amine (Desired) M4->M5 From M2 M6 Epimerized Amine (C4-R/S Mixture) M4->M6 From M3

Fig 2: Imine-ketimine tautomerization causing amine epimerization.

Part 3: Quantitative Troubleshooting Matrix

To prevent these pathways, reaction parameters must be strictly controlled. The following table summarizes the quantitative impact of reagent selection on epimerization rates.

Coupling MethodPrimary Epimerization RiskKey Mechanistic IntermediateOptimal Base / AdditiveOptimal TempExpected Epimerization (%)
Amide Coupling (HATU) Carboxylic AcidOxazolone / EnolateDIPEA (Strong)25 °C5.0 - 20.0%
Amide Coupling (EDC) Carboxylic AcidOxazolone / EnolateNMM or Collidine0 °C to 25 °C< 1.0%
Reductive Amination (Acidic) THP-Amine (C4)Ketimine TautomerAcOH (Strong acid)50 °C10.0 - 30.0%
Reductive Amination (Neutral) THP-Amine (C4)Ketimine Tautomer Ti(OiPr)4​ (Lewis acid)0 °C to 25 °C< 1.0%

Part 4: Self-Validating Experimental Protocols

Protocol A: Epimerization-Free Amide Coupling (Oxyma/EDC)

This protocol utilizes Oxyma Pure, which actively suppresses oxazolone formation, and a weak base (N-methylmorpholine) to prevent enolization of the acid. It is highly selective for amines, leaving the C3-hydroxymethyl group untouched.

  • Preparation: Dissolve the chiral carboxylic acid (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF or 2-MeTHF (0.2 M).

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 eq). Causality: NMM ( pKa​ ~7.4) is basic enough to neutralize the amine hydrochloride but too weak to deprotonate the oxazolone intermediate.

  • Activation: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq). Stir for 10 minutes.

  • Coupling: Add ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (1.05 eq).

  • Self-Validation Check: After 1 hour, sample the reaction for LC-MS.

    • Pass: Major peak matches the desired amide mass.

    • Fail (O-Acylation): If a mass corresponding to a di-acylated product (amide + ester) is observed, the reaction was allowed to warm too quickly. Quench immediately with ethanolamine.

  • Completion: Allow to warm to room temperature and stir for 4-12 hours until complete.

Protocol B: Epimerization-Free Reductive Amination

This protocol utilizes Titanium(IV) isopropoxide to drive imine formation without the use of Brønsted acids (like acetic acid), completely shutting down the acid-catalyzed ketimine tautomerization pathway [2].

  • Imine Pre-formation: Dissolve ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (1.0 eq) and the target aldehyde/ketone (1.0 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)4​ (1.2 eq) dropwise at room temperature. Stir for 4 hours. Causality: Titanium acts as a water scavenger and Lewis acid, rapidly forming the imine while keeping the system strictly neutral, preventing α -proton abstraction at C4.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in small portions.

  • Self-Validation Check: Monitor by TLC/LC-MS.

    • Pass: Clean conversion to the secondary amine.

    • Fail (Over-reduction): If the starting carbonyl is reduced to an alcohol before coupling, the imine formation (Step 2) was incomplete. Ensure strict anhydrous conditions.

  • Workup: Quench with saturated aqueous NaHCO3​ , filter through a pad of Celite to remove titanium salts, and extract with EtOAc.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Verzijl, G. K. M., et al. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development. Available at:[Link]

Optimization

optimizing purification techniques for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

Welcome to the Technical Support Center for the purification of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles presented by this molecule. This scaffold is notoriously difficult to purify due to its low molecular weight, high polarity, and the presence of a primary amine and a primary alcohol on a hydrophilic tetrahydropyran ring.

This guide bypasses generic advice, focusing instead on the causality of chromatographic failures and providing self-validating, field-proven protocols to achieve >98% purity and high enantiomeric excess (ee).

PART 1: Physicochemical Profiling & Core Challenges

To optimize purification, we must first understand the molecule's intrinsic properties. The failure of standard chromatography usually stems from ignoring these baseline metrics.

Table 1: Physicochemical Properties & Purification Impact

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 131.17 g/mol Too small for size exclusion. Poor UV chromophore requires ELSD, CAD, or low-UV (210 nm) detection.
LogP (Estimated) -0.5 to -1.0Highly hydrophilic. Will elute in the void volume on standard C18 reversed-phase columns.
pKa (Amine) ~ 9.5Strongly basic. Causes severe tailing/streaking on unmodified silica due to silanol interactions.
Stereochemistry (3S,4R)Cis/trans diastereomers or enantiomers may be present depending on the synthetic route, requiring chiral resolution.

PART 2: Troubleshooting Chromatography (RP-HPLC & HILIC)

Q1: My compound elutes in the void volume on a standard C18 column. How do I increase retention?

The Causality: At a neutral pH (e.g., water/acetonitrile with 0.1% Formic Acid), the primary amine is fully protonated ( R−NH3+​ ). This cationic state drastically drops the molecule's lipophilicity, making it invisible to the hydrophobic C18 stationary phase. The Solution: You have two distinct pathways:

  • High-pH RP-HPLC: Shift the mobile phase pH to 10.5 using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. This deprotonates the amine to its free base ( R−NH2​ ), increasing lipophilicity and retention. Note: You must use a hybrid-silica column (e.g., Waters XBridge) designed to survive high pH.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Switch the separation mechanism entirely.

Q2: What is HILIC, and why is it recommended for this molecule?

The Causality: HILIC is essentially "reversed reversed-phase." It uses a polar stationary phase (like bare silica, diol, or zwitterionic columns) and a highly organic mobile phase (typically >70% Acetonitrile). The stationary phase adsorbs a water-enriched layer from the mobile phase. Polar analytes like our amino-alcohol partition into this stationary water layer[1]. The Solution: Because ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is highly polar, it will be strongly retained in HILIC mode. Elution is achieved by increasing the aqueous portion of the mobile phase[2].

Q3: I tried normal phase (silica gel) but the compound streaks terribly and recovery is low. Why?

The Causality: Unmodified silica gel contains acidic silanol groups (pKa ~4.5). Your primary amine (pKa ~9.5) undergoes a strong acid-base ion-exchange interaction with the silica, effectively binding it irreversibly. The Solution: If you must use normal phase, neutralize the silica by adding 1-2% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1). Alternatively, use an amine-functionalized silica column ( NH2​ -silica).

Workflow Start Crude ((3S,4R)-4-Aminotetrahydro- 2H-pyran-3-yl)methanol Q1 Primary Impurity Type? Start->Q1 SCX SCX Catch & Release (Removes Neutrals/Acids) Q1->SCX Non-Basic (Neutral/Acidic) Q2 Polarity vs. Target? Q1->Q2 Basic/Amine SFC Chiral SFC (Separates Stereoisomers) Q1->SFC Diastereomer/ Enantiomer HILIC HILIC Chromatography (Separates Polar Amines) Q2->HILIC Similar Polarity

Decision tree for selecting purification methods based on impurity profiles.

PART 3: The SCX "Catch-and-Release" Protocol

If your impurities are non-basic (e.g., unreacted ketone starting materials, neutral byproducts, or salts), Strong Cation Exchange (SCX) is the most efficient purification method[3].

The Mechanism: SCX resin contains benzenesulfonic acid groups. When the crude mixture is loaded under slightly acidic or neutral conditions, the protonated primary amine forms a strong ionic bond with the sulfonate. All neutral and acidic impurities are simply washed away. The pure amine is then "released" by washing with a strong base (ammonia) that deprotonates the amine, breaking the ionic bond[4].

SCX Load 1. LOAD Crude in MeOH/H+ Amine protonated Bind 2. BIND R-NH3+ binds to Resin-SO3- Load->Bind Wash 3. WASH 100% MeOH flushes non-basic impurities Bind->Wash Elute 4. ELUTE 2M NH3 in MeOH deprotonates amine Wash->Elute Collect 5. COLLECT Pure Free Base (R-NH2) Elute->Collect

Mechanism of Strong Cation Exchange (SCX) catch-and-release purification.
Step-by-Step SCX Protocol (Self-Validating System)
  • Conditioning: Flush a pre-packed SCX-2 cartridge (e.g., 10g resin for ~500mg crude) with 3 column volumes (CV) of 100% Methanol (MeOH).

  • Loading: Dissolve the crude ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in a minimum volume of MeOH. If solubility is poor, add a few drops of 1M HCl or Acetic Acid to ensure the amine is fully protonated. Load onto the cartridge.

  • Washing: Flush the cartridge with 3-5 CV of 100% MeOH.

    • Validation Check: Spot the wash fractions on a TLC plate and stain with Ninhydrin. If the stain is negative (no purple/pink spots), your product is safely bound to the resin.

  • Elution: Flush the cartridge with 3 CV of 2M Ammonia in Methanol ( NH3​ /MeOH).

    • Validation Check: Spot the elution fractions on TLC. A strong positive Ninhydrin stain confirms the release of the target amine.

  • Recovery: Pool the NH3​ /MeOH fractions and concentrate under reduced pressure to yield the pure free base.

PART 4: HILIC Method Development Protocol

If your impurities are also basic amines, SCX will not separate them. You must use HILIC[1].

Step-by-Step HILIC Protocol
  • Column Selection: Use an Amide or Zwitterionic (ZIC-HILIC) column. These provide excellent water-layer retention and secondary hydrogen-bonding interactions for the hydroxyl group on position 3.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Buffer is required to maintain a constant ionic strength, which prevents peak tailing[2].

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Design: Start at 95% B (Highly organic = highly retained). Run a shallow gradient down to 60% B over 15 minutes.

  • Sample Diluent (CRITICAL): Dissolve your sample in at least 75% Acetonitrile.

    • Validation Check: If you dissolve the sample in 100% water (as is common in RP-HPLC), the injection solvent will disrupt the stationary water layer, causing the analyte to elute in the void volume with severe peak distortion.

PART 5: Chiral and Diastereomeric Resolution

The designation (3S,4R) indicates a specific relative and absolute stereochemistry. If your synthesis involved the reduction of a 4-oxotetrahydropyran-3-carboxylate derivative, you likely generated a mixture of cis and trans diastereomers (e.g., 3S,4R vs. 3S,4S).

Q4: How do I separate the (3S,4R) isomer from its diastereomers or enantiomers?

The Causality: Diastereomers have different physical properties and can often be separated by the HILIC method described above. However, enantiomers (e.g., 3S,4R vs. 3R,4S) have identical physical properties in an achiral environment. The Solution: Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).

  • Protocol: Use a Chiralpak AD-H or AS-H column. The mobile phase should be supercritical CO2​ with a co-solvent of Methanol containing 0.2% Isopropylamine (IPA). The basic additive (IPA) is mandatory; it suppresses the non-specific interactions between your primary amine and the chiral selector, ensuring sharp peaks and accurate ee% determination.

References

  • PubChem. "((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol - Computed Properties." National Institutes of Health (NIH). Available at:[Link]

  • Separation Science. "Do you HILIC? Method Development and Troubleshooting." SepScience. Available at:[Link]

  • Journal of Medicinal Chemistry. "The Discovery and Hit-to-Lead Optimization of Tricyclic Sulfonamides." ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomeric Impurities in ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Batches

Welcome to the technical support center for resolving enantiomeric impurities in batches of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving enantiomeric impurities in batches of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chiral separation and analysis of this important building block.

The stereochemical purity of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is critical in pharmaceutical development, as different enantiomers can exhibit varied pharmacological activities. This resource offers troubleshooting advice and frequently asked questions to ensure the highest quality of your compounds.

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why is it crucial to resolve enantiomeric impurities for this specific compound?

A1: Enantiomers of a chiral drug can have significantly different biological activities. For active pharmaceutical ingredients (APIs), regulatory agencies mandate strict control over enantiomeric purity to ensure safety and efficacy. The specific stereochemistry of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a key determinant of its function in the final drug product.

Q2: What are the primary methods for resolving enantiomers of amino alcohols like this one?

A2: The two main strategies are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1] This is often a cost-effective method for large-scale separations.

  • Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can directly separate enantiomers.[2][3] SFC is often favored for being a "greener" and faster technique.[4][5][6]

Diastereomeric Salt Crystallization

Q3: I'm getting a low yield of the desired diastereomeric salt. What could be the cause?

A3: Low yield can stem from several factors:

  • Suboptimal Resolving Agent: Not all chiral acids will form salts with sufficiently different solubilities. It is common to screen several resolving agents like tartaric acid or camphorsulfonic acid.[1]

  • Solvent System: The choice of solvent is critical. The solvent must provide a significant solubility difference between the two diastereomeric salts. Experiment with different solvents or solvent mixtures.

  • Supersaturation and Crystallization Conditions: The rate of cooling, agitation, and the degree of supersaturation all influence crystal growth and yield. A slower cooling rate often leads to purer crystals.

Q4: The enantiomeric excess (ee) of my resolved amine is still low after crystallization. How can I improve it?

A4:

  • Recrystallization: One or more recrystallization steps are often necessary to enhance the enantiomeric purity of the less soluble diastereomer.

  • Incomplete Reaction: Ensure the salt formation reaction goes to completion.

  • Co-crystallization: The undesired diastereomer might be co-crystallizing with the desired one. Modifying the solvent system can sometimes mitigate this.

Chiral Chromatography (HPLC/SFC)

Q5: I'm seeing poor resolution between the enantiomers on my chiral column. What should I try?

A5:

  • Mobile Phase Composition: Small changes in the mobile phase, such as the ratio of the non-polar solvent to the alcohol modifier in normal phase HPLC, can have a large impact on resolution.[7]

  • Mobile Phase Additives: For amino compounds, adding a small amount of a basic modifier like diethylamine (DEA) can significantly improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.[7]

  • Column Temperature: Lowering the column temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[7] However, this is an empirical parameter and should be investigated.

  • Different Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. If one CSP doesn't provide adequate separation, screening other types (e.g., polysaccharide-based, Pirkle-type) is recommended.[2][8]

Q6: My peak shapes are poor (tailing or fronting). How can I fix this?

A6: Poor peak shape is often due to secondary interactions or column overload.[7]

  • Peak Tailing: This is common for basic analytes like amines. As mentioned, adding a basic additive to the mobile phase is highly effective.[7]

  • Peak Fronting or Tailing: This can also be a sign of column overload. Try reducing the sample concentration or injection volume.[7]

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[7]

Troubleshooting Guides

Guide 1: Optimizing Diastereomeric Salt Crystallization

This guide provides a systematic approach to developing and troubleshooting the resolution of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol via diastereomeric salt crystallization.

Step-by-Step Protocol for Method Development:
  • Selection of a Chiral Resolving Agent:

    • Common choices for resolving chiral amines include chiral carboxylic acids like L-tartaric acid, dibenzoyl-L-tartaric acid, and (S)-mandelic acid.[1][9]

    • Screen a small panel of resolving agents to identify one that provides a crystalline salt with your racemic amine.

  • Solvent Screening:

    • The goal is to find a solvent or solvent system where one diastereomeric salt has low solubility and the other is highly soluble.

    • Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water).

    • The presence of water can sometimes trigger "chirality switching," where a different enantiomer crystallizes out.[10]

  • Optimization of Crystallization Conditions:

    • Temperature Profile: A slow, controlled cooling process is generally preferred to promote the growth of high-purity crystals.

    • Stirring: Gentle agitation can help maintain a homogeneous solution and prevent rapid, uncontrolled crystallization.

    • Seeding: Introducing a small crystal of the desired diastereomeric salt can induce crystallization at a lower level of supersaturation, often leading to higher purity.

  • Isolation and Liberation of the Free Amine:

    • After filtration and drying of the diastereomeric salt crystals, the chiral resolving agent must be removed.

    • This is typically achieved by dissolving the salt in water and adjusting the pH with a base (e.g., NaOH) to deprotonate the amine, which can then be extracted with an organic solvent.[1]

Troubleshooting Common Issues:
IssuePotential CauseRecommended Solution
No crystallization occurs The diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent or a solvent mixture. Concentrate the solution.
Oily precipitate forms The salt is "oiling out" instead of crystallizing.Use a more dilute solution. Try a different solvent system. Cool the solution more slowly.
Low enantiomeric excess (ee) Poor separation of solubilities. Co-crystallization.Recrystallize the salt. Screen for a better solvent or resolving agent.
Low yield The desired salt has significant solubility in the mother liquor.Optimize the crystallization temperature. Consider concentrating the mother liquor for a second crop.
Guide 2: Chiral HPLC/SFC Method Development and Troubleshooting

This guide provides a workflow for developing a robust analytical method to determine the enantiomeric purity of your ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol batches.

Workflow for Chiral Method Development

Caption: Decision workflow for chiral method development.

Recommended Starting Conditions for Screening:
ParameterHPLC (Normal Phase)SFC
Chiral Columns Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)Polysaccharide-based (immobilized versions are more robust)
Mobile Phase n-Hexane / Isopropanol (or Ethanol) mixtures (e.g., 90:10, 80:20)CO2 / Methanol (or Ethanol) mixtures (e.g., 85:15, 70:30)
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)0.1-0.2% Isopropylamine or other basic modifier
Flow Rate 1.0 mL/min3.0-4.0 mL/min
Temperature 25 °C40 °C
Back Pressure (SFC) N/A150 bar
Troubleshooting HPLC/SFC Separations:

G cluster_0 Problem Identification cluster_1 Primary Solutions cluster_2 Secondary Solutions No_Separation No Separation Change_CSP Change CSP Type (e.g., Amylose to Cellulose) No_Separation->Change_CSP Most critical Change_Modifier Change Alcohol Modifier (IPA vs. EtOH) No_Separation->Change_Modifier Poor_Resolution Poor Resolution (Rs < 1.5) Adjust_Modifier_Percent Adjust % Modifier Poor_Resolution->Adjust_Modifier_Percent Fine-tunes selectivity Lower_Temp Lower Temperature Poor_Resolution->Lower_Temp Improves thermodynamics Reduce_Flow Reduce Flow Rate Poor_Resolution->Reduce_Flow Increases efficiency Bad_Peak_Shape Bad Peak Shape Add_Base Add/Change Basic Additive (e.g., 0.1% DEA) Bad_Peak_Shape->Add_Base Reduces tailing Check_Sample_Solvent Check Sample Solvent Bad_Peak_Shape->Check_Sample_Solvent Lower_Concentration Lower Sample Concentration Bad_Peak_Shape->Lower_Concentration Reduces overload

Caption: Troubleshooting guide for chiral chromatography.

Guide 3: Confirming Enantiomeric Purity by NMR

While chromatography is excellent for quantification, NMR spectroscopy can be a powerful tool for confirming enantiomeric excess, especially after derivatization.

Methodology: Derivatization with a Chiral Agent
  • React the amino alcohol with a chiral derivatizing agent (CDA). A common and effective agent is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). This reaction converts the enantiomers into diastereomers.

  • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. The resulting diastereomers are no longer mirror images and will have slightly different chemical environments.

  • Identify and integrate distinct signals. Look for well-resolved peaks corresponding to each diastereomer (e.g., the -OCH₃ or -CF₃ signals). The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original sample.[11][12]

Note: It is crucial that the derivatization reaction proceeds to completion without any kinetic resolution, meaning one enantiomer does not react faster than the other.[13]

References

  • Wikipedia. Chiral resolution. [Link]

  • Gao, K., et al. (2024). Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst. ACS Publications. [Link]

  • IntechOpen. (2018). Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. [Link]

  • MacLeod, A. M., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Princeton Dataspace. Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. [Link]

  • CHROMedia. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes?. [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/how-good-is-sfc-for-polar-analytes/31338]([Link] SFC/how-good-is-sfc-for-polar-analytes/31338)

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • Berger, T. A., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Tickell, D. A., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. [Link]

  • LibreTexts. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Scilit. [Link]

  • Pérez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Wenzel, T. J. (2018). NMR determination of enantiomeric purity. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • Shcherbakova, E. G., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. [Link]

  • Akiyama, T., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society. [Link]

  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Prolek, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Royal Society of Chemistry. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]

  • OUCI. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]

  • Zarra, S., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Analytical Methods Blog. (2012). HOT article: Rapid determination of enantiomeric excess. [Link]

  • Amanote Research. (2011). A Simple Method for the Determination of Enantiomeric. [Link]

  • NextSDS. (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol — Chemical Substance Information. [Link]

Sources

Optimization

Technical Support Center: Thermal Degradation of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

Welcome to the Technical Support Center. As a highly versatile chiral 1,3-amino alcohol built on a tetrahydropyran scaffold, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a critical building block in drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly versatile chiral 1,3-amino alcohol built on a tetrahydropyran scaffold, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a critical building block in drug development. However, its bifunctional nature makes it highly susceptible to thermal degradation at temperatures exceeding 100°C.

This guide provides researchers and process chemists with a self-validating framework to diagnose, troubleshoot, and prevent thermal degradation during scale-up, distillation, and drying processes.

Part 1: Troubleshooting Guide & FAQs

Q1: During high-temperature vacuum drying (120°C), my LC-MS shows a major impurity with a mass shift of +26 Da. What is the mechanism behind this? A1: You are observing a classic CO2-mediated degradation product. When 1,3-amino alcohols are exposed to trace atmospheric carbon dioxide at elevated temperatures, they undergo a cyclization reaction to form a thermodynamically stable 6-membered cyclic carbamate (a 1,3-oxazinan-2-one derivative)[1].

  • Causality: The primary amine at the C4 position acts as a nucleophile, attacking electrophilic CO2 to form a carbamate intermediate. The adjacent primary alcohol at C3 then attacks the carbamate carbon, expelling water[2]. The net addition of CO (+28 Da) and loss of H₂O (yielding a net -2 Da for the cyclization, wait, CO2 is +44, loss of H2O is -18, net is +26 Da) yields the precise +26 Da mass shift.

  • Resolution: Always dry this compound under a strict inert atmosphere (Argon or Nitrogen) or apply a deep vacuum before introducing heat to ensure all CO2 is evacuated.

Q2: We observe a loss of the (3S,4R) diastereomeric purity when the compound is held at 150°C for extended periods. Why does epimerization occur? A2: Thermal epimerization in amino alcohols often proceeds via a transient retro-aldol-like cleavage or via reversible oxidation to an imine/aldehyde intermediate, particularly if trace oxygen or transition metals are present[3].

  • Causality: Because the hydroxymethyl group is adjacent to the amine-bearing carbon, transient oxidation of the primary alcohol to an aldehyde creates a β -amino aldehyde. This system can easily undergo enolization or retro-Michael addition, scrambling the stereocenters at C3 and C4 before reducing back to the alcohol.

  • Resolution: Limit thermal exposure to <80°C. If high-temperature processing is unavoidable, protect the amine prior to heating.

Q3: My compound is turning into a viscous, insoluble resin during short-path distillation. What is happening? A3: You are observing intermolecular condensation.

  • Causality: At high temperatures, the primary amine of one molecule can attack the primary alcohol (often facilitated by trace oxidation) of another molecule, leading to polyamine or polyether oligomers[4]. This is a well-documented thermal degradation pathway for alkanolamines.

  • Resolution: Derivatize the compound before distillation, or use Wiped-Film Evaporation (WFE) to minimize thermal residence time.

Part 2: Experimental Workflows & Mitigation Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , meaning the workflow includes an internal check to verify success.

Protocol A: Inert-Atmosphere Low-Temperature Drying

Objective: Remove residual solvents without triggering CO2-mediated oxazinone formation or epimerization.

  • Preparation: Load the wet ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)methanol cake into a vacuum oven at ambient temperature. Do not apply heat yet.

  • Atmospheric Purge: Pull a vacuum to <10 mbar, then backfill with high-purity Argon (99.999%). Repeat this purge cycle three times. Causality: This rigorously strips atmospheric CO2 and O2 from the porous cake, eliminating the electrophile required for carbamate formation.

  • Ramp Heating: Apply dynamic vacuum (<5 mbar). Gradually ramp the temperature to 45°C at a rate of 0.5°C/min. Causality: Slow ramping prevents localized superheating and minimizes transient liquid-phase condensation.

  • Hold: Maintain at 45°C for 12 hours under dynamic vacuum.

  • Validation Step: Analyze the dried product via LC-MS. The complete absence of the [M+26]⁺ peak confirms the successful exclusion of CO2.

Protocol B: N-Boc Protection for High-Temperature Stability

Objective: Temporarily mask the primary amine to prevent both intramolecular cyclization and intermolecular condensation during unavoidable high-temp downstream steps.

  • Reaction: Dissolve the amino alcohol in anhydrous Dichloromethane (DCM). Add 1.05 eq of Boc-anhydride (Boc₂O) dropwise at 0°C.

  • Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) and 1.2 eq of Triethylamine (TEA). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Validation Step: Perform TLC (Ninhydrin stain). The complete disappearance of the ninhydrin-active (purple/pink) starting material validates full protection. The resulting N-Boc derivative is thermally stable up to ~160°C.

Part 3: Quantitative Data on Degradation Thresholds

Degradation PathwayTrigger ConditionsMajor DegradantAnalytical Marker (LC-MS)Prevention Strategy
Cyclic Carbamate Formation >100°C, presence of CO₂Hexahydro-1H-pyrano[3,4-d][1,3]oxazin-2-one[M + 26]⁺Strict inert atmosphere purging
Intermolecular Condensation >140°C, prolonged heatingPolymeric/Oligomeric AminesBroad polymeric baseline, [2M - 18]⁺Minimize thermal residence time (WFE)
Epimerization >150°C, trace metals/O₂(3R,4R) or (3S,4S) isomersChiral HPLC shift, identical massN-Boc protection, metal scavenging
Oxidative Deamination >120°C, presence of O₂Tetrahydropyran-3-carbaldehyde deriv.[M - 15]⁺ (loss of NH)O₂ exclusion, use of antioxidants

Part 4: Mechanistic & Troubleshooting Visualizations

G A ((3S,4R)-4-Amino... yl)methanol B CO2 Exposure (Heat >100°C) A->B C Carbamate Intermediate B->C Nucleophilic Attack D Intramolecular Dehydration (-H2O) C->D E Bicyclic Oxazinone [M+26] Degradant D->E Cyclization

Fig 1: Mechanism of CO2-mediated thermal degradation into cyclic carbamates.

G Start Thermal Processing Issue Detected LCMS Run LC-MS Analysis Start->LCMS Mass26 Mass Shift: +26 Da? LCMS->Mass26 MassOlig Broad Peaks / High MW? LCMS->MassOlig Chiral Loss of Chiral Purity? LCMS->Chiral Sol26 Exclude CO2 / Use Argon Purge Mass26->Sol26 Yes (Oxazinone) SolOlig Reduce Residence Time (Use WFE) MassOlig->SolOlig Yes (Oligomers) SolChiral Protect Amine (N-Boc) Before Heating Chiral->SolChiral Yes (Epimerization)

Fig 2: Decision tree for diagnosing and resolving thermal degradation issues.

References

  • Title: Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols Source: ACS Omega URL: [Link]

  • Title: Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition Source: MDPI URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Analysis

Welcome to the technical support center for the analysis of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are developing and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting HPLC methods for this and structurally similar compounds. The unique characteristics of this analyte—high polarity, low UV absorbance, and chirality—present specific challenges that this guide will help you navigate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges encountered when beginning method development for this polar amino alcohol.

Q1: I am injecting my sample on a standard C18 reversed-phase column and seeing little to no retention. Is my column faulty?

A: It is highly unlikely that your column is faulty. The issue stems from a fundamental mismatch between the analyte's properties and the separation mode. ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a small, highly polar molecule due to its amine and alcohol functional groups. Reversed-phase chromatography (RPC) relies on hydrophobic interactions between the analyte and the stationary phase. Since your analyte lacks significant hydrophobic character, it has a very weak affinity for the C18 stationary phase and is repelled, causing it to elute with the solvent front. This is a common challenge when analyzing polar compounds with traditional RPC methods.[1][2]

Q2: What is the recommended primary HPLC mode for analyzing this compound in its underivatized form?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable technique for retaining and separating highly polar compounds like this amino alcohol.[1][3][4] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[4] The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[5] This mode provides robust retention for analytes that are poorly retained in reversed-phase.[3]

Q3: My analyte does not have a strong UV chromophore. What are my detection options?

A: This is a critical consideration. While UV detection at low wavelengths (e.g., ~200-210 nm) might be possible at high concentrations, it will lack sensitivity and selectivity. The recommended detection methods are:

  • Mass Spectrometry (MS): This is the ideal choice. It is highly sensitive, selective, and does not require a chromophore. HILIC is particularly well-suited for coupling with MS due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[3][6]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that respond to any non-volatile analyte, making them excellent alternatives to MS when one is not available.

  • Fluorescence Detection (with derivatization): If you derivatize the primary amine with a fluorescent tag (e.g., o-phthaldialdehyde/OPA), you can achieve excellent sensitivity with a fluorescence detector.[7][8]

Q4: How can I separate the stereoisomers of this compound? The analysis of enantiomeric or diastereomeric purity is critical.

A: Chiral separation is essential and can be approached in two primary ways:

  • Direct Method (Chiral Stationary Phases): This is often the more straightforward approach. You use a column where the stationary phase itself is chiral (a CSP). For an amino alcohol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective and should be your first choice for screening.[9] Crown ether-based phases are also specifically designed for separating primary amines.[9]

  • Indirect Method (Chiral Derivatization): In this method, you react your analyte with a chiral derivatizing reagent (e.g., OPA with a chiral mercaptan like N-acetyl-L-cysteine) to create a pair of diastereomers.[7][10] These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase (C18) column.[11] This approach has the added benefit of introducing a strong chromophore or fluorophore, enhancing detection sensitivity.[10]

Part 2: HILIC Method Development & Troubleshooting Guide

This section is structured as a problem-solving guide for the most common issues encountered during HILIC method development.

Workflow for HILIC Method Selection

cluster_0 Analyte Characterization cluster_1 Primary Method Selection cluster_2 Detection Strategy Analyte ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Properties: Polar, Basic (Amine), Chiral, No Chromophore Decision1 Need to analyze underivatized form? Analyte->Decision1 HILIC HILIC is the preferred mode. [High Retention for Polar Analytes] Decision1->HILIC Yes Derivatization Derivatization + Reversed-Phase [Adds Chromophore & Hydrophobicity] Decision1->Derivatization No / Low Sensitivity Detector Choose Detector HILIC->Detector Derivatization->Detector MS Mass Spectrometry (MS) [High Sensitivity & Selectivity] Detector->MS Ideal CAD_ELSD CAD / ELSD [Universal, No Chromophore Needed] Detector->CAD_ELSD Alternative UV_FLD UV / Fluorescence [Requires Derivatization] Detector->UV_FLD If Derivatized

Caption: Initial decision workflow for HPLC method development.

Issue 1: Insufficient Analyte Retention

Q: My peak is eluting at or near the solvent front in HILIC mode. What are the likely causes and solutions?

A: This indicates that the mobile phase is too strong or the column is not properly equilibrated. Here is a systematic approach to fixing this:

Potential Cause Scientific Rationale Recommended Solution
Sample Solvent is Too Strong In HILIC, the sample solvent must be weak (high organic) to ensure the analyte focuses on the column head. Injecting in a high-aqueous solvent will cause the analyte to travel with the injection plug, leading to poor retention and distorted peaks.[12]Action: Dissolve the sample in a solvent that matches or is weaker than the initial mobile phase (e.g., 90:10 Acetonitrile:Water).[10]
Insufficient Column Equilibration The aqueous layer on the HILIC stationary phase takes a significant amount of time to form. If the column is not fully equilibrated with the starting mobile phase, retention will be inconsistent and poor.[12]Action: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. For a new method, a 30-minute equilibration is a safe starting point.
Mobile Phase is Too "Strong" In HILIC, water is the strong, eluting solvent. Too much water in the starting mobile phase will prevent the analyte from partitioning into the stationary phase's aqueous layer.Action: Decrease the percentage of the aqueous component (e.g., buffer) in your starting mobile phase. Move from 85% acetonitrile to 90% or 95%.
Incorrect Gradient Program A gradient that starts with too much aqueous solvent or ramps up too quickly will elute the polar analyte prematurely. HILIC gradients run from high organic to lower organic content.[13]Action: Ensure your gradient starts with a high percentage of acetonitrile (e.g., ≥90%) and that the gradient slope is not too steep.
Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: My analyte peak is tailing significantly. How can I improve the symmetry?

A: Peak tailing in HILIC is often related to undesirable secondary ionic interactions or issues with mobile phase pH.

Potential Cause Scientific Rationale Recommended Solution
Mobile Phase pH is Close to Analyte pKa Your analyte has a primary amine, which will be protonated at acidic pH. If the mobile phase pH is close to the amine's pKa, a mixed population of ionized and neutral species can exist, leading to tailing.[12]Action: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For a basic amine, using an acidic modifier like formic acid or ammonium formate (pH ~3-4) ensures it is consistently in its protonated form.[14]
Insufficient Buffer Concentration Low buffer concentration may not be sufficient to control the pH at the surface of the stationary phase or to mask active silanol groups, leading to secondary interactions and tailing.[12][15]Action: Increase the buffer concentration in the aqueous portion of the mobile phase. A concentration of 10-20 mM is a good starting point.[15]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[15]Action: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, overload was the issue.
Metal Contamination Free silanol groups on the silica backbone can interact with basic analytes. Furthermore, trace metals in the HPLC system or column can chelate with your analyte, causing tailing.[16]Action: Use a high-purity silica column. If chelation is suspected, consider adding a small amount of a chelating agent like EDTA to the mobile phase or using bio-inert column hardware.[16]

Q: My peaks are fronting or are split into two. What does this indicate?

A: This is almost always a symptom of an injection solvent that is significantly stronger than the mobile phase.[14] The strong solvent carries the analyte down the column before it has a chance to properly partition with the stationary phase, causing the peak to be distorted. The solution is to dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, as detailed in Issue 1.[10]

Troubleshooting Logic for HILIC Peak Shape

cluster_tailing Tailing Peak cluster_fronting Fronting / Split Peak Start Poor Peak Shape Observed Check_pH Is Mobile Phase pH >> 2 units from pKa? Start->Check_pH Tailing Check_Solvent Is Sample Solvent Stronger Than Mobile Phase? Start->Check_Solvent Fronting/Split Check_Buffer Is Buffer Conc. ≥ 10 mM? Check_pH->Check_Buffer Yes Fix_pH Adjust pH with Formic/Acetic Acid Check_pH->Fix_pH No Check_Load Reduce Sample Load. Does shape improve? Check_Buffer->Check_Load Yes Fix_Buffer Increase Buffer Concentration Check_Buffer->Fix_Buffer No End_Tailing Peak Shape Improved Check_Load->End_Tailing Yes Check_Load->End_Tailing No (Consider secondary interactions) Fix_pH->End_Tailing Fix_Buffer->End_Tailing Fix_Load Dilute Sample or Reduce Injection Volume Fix_Solvent Dissolve Sample in Initial Mobile Phase Check_Solvent->Fix_Solvent Yes End_Fronting Peak Shape Improved Check_Solvent->End_Fronting No (Check for blocked column frit) Fix_Solvent->End_Fronting

Caption: Troubleshooting decision tree for common HILIC peak shape problems.

Part 3: Experimental Protocols

Protocol 1: HILIC-MS Method for Achiral Analysis

This protocol provides a starting point for developing a robust HILIC-MS method.

1. Reagents and Materials:

  • Analyte: ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol standard

  • Acetonitrile (ACN): LC-MS Grade

  • Water: Ultrapure (18.2 MΩ·cm)

  • Formic Acid (FA): LC-MS Grade

  • Ammonium Formate: LC-MS Grade

  • HILIC Column: Amide-based column (e.g., 100 x 2.1 mm, 1.7 µm) is a good starting point.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 95:5 Water:ACN with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B (Organic): 95:5 ACN:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Rationale: The buffer is included in both phases to maintain consistent ionic strength and pH during the gradient, which is crucial for reproducible retention and peak shape.[15]

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in 50:50 ACN:Water.

  • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using a solvent composition of 90:10 ACN:Water.

    • Rationale: This ensures the sample solvent is compatible with the initial high-organic mobile phase, preventing peak distortion.[10]

4. HPLC-MS Conditions:

Parameter Recommended Starting Condition Rationale
Column Amide HILIC (100 x 2.1 mm, 1.7 µm)Amide phases offer good selectivity for polar, neutral, and basic compounds.
Mobile Phase A See Step 2Aqueous component.
Mobile Phase B See Step 2Organic component.
Gradient 95% B -> 60% B over 5 min; Hold 1 min; Return to 95% B over 0.5 min; Equilibrate 3.5 minThis gradient covers a broad polarity range. A shallow gradient is key for separating polar compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Vol. 2 µLSmall volumes minimize potential solvent mismatch effects and prevent overload.
MS Detector ESI+The primary amine will readily form [M+H]+ ions in the positive electrospray ionization mode.
MS Scan Mode Full Scan (for method development) and/or SIM/MRM (for quantitation)-
Protocol 2: Indirect Chiral Analysis via Pre-Column Derivatization

This protocol uses o-phthaldialdehyde (OPA) and a chiral thiol to create fluorescent diastereomers separable on a C18 column.[7]

1. Reagents and Materials:

  • Analyte Standard

  • o-Phthaldialdehyde (OPA)

  • N-acetyl-L-cysteine (NALC)

  • Boric Acid Buffer (0.4 M, pH 10.4)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Reversed-Phase C18 Column (e.g., 150 x 4.6 mm, 5 µm)

2. Derivatization Reagent Preparation (Prepare Fresh Daily):

  • Dissolve 50 mg of OPA in 1 mL of methanol.

  • Dissolve 50 mg of NALC in 1 mL of methanol.

  • In a 10 mL volumetric flask, combine the OPA and NALC solutions and dilute to the mark with the boric acid buffer. Mix well.

3. Derivatization Procedure:

  • In a vial, mix 100 µL of your sample (dissolved in water or buffer) with 200 µL of the freshly prepared derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2-3 minutes. The reaction is rapid.[10]

  • Immediately inject an appropriate volume (e.g., 10 µL) into the HPLC.

4. HPLC-FLD Conditions:

Parameter Recommended Starting Condition
Column C18 Reversed-Phase (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Gradient 20% B -> 80% B over 30 min
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 450 nm

References

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography, 387, 255–265. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International, 33(11), 548-552. [Link]

  • Way, P., & Law, N. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International, 32(8), 430-437. [Link]

  • McCalley, D. V. (2015). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. LCGC International. [Link]

  • Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC-MS and ion mobility enabled HILIC-MS. Metabolomics, 15(2), 16. [Link]

  • What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? (n.d.). Waters. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. (n.d.). Waters. [Link]

  • A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. (2025). BioPharm International. [Link]

  • Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 72(5-6), 457-463. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. [Link]

  • D'Attoma, A., et al. (2025). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. (n.d.). Bio-Rad. [Link]

  • Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Nguyen, N. V. T. (2022). Perspective Chapter: Mixed-Mode Chromatography. In Liquid Chromatography. IntechOpen. [Link]

  • Herbert, N. R., & Ebdon, D. (2001). The HPLC analysis of polar analytes with aqueous mobile phases. Poster presented at HPLC 2001. [Link]

  • Nguyen, N. V. T. (2022). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

  • Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc. [Link]

  • Schuur, B., et al. (2008). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Organic Process Research & Development, 12(5), 923–928. [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. [Link]

  • Ahuja, S. (Ed.). (2007).
  • Borkar, S. (2025). A Comprehensive Review of HPLC Method Development and Validation for the Simultaneous Estimation of Multiple APIs in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences. [Link]

  • Solving Key Challenges in (Bio)pharmaceutical Analyses. (2025). LCGC International. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

  • Development of HPLC Approach for Anticancer Drugs Combination Assay. (2024). Impactfactor. [Link]

  • Chiral Drug Analysis and Their Application. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity and Application Guide: (3S,4R) vs. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in Targeted Therapeutics

As the pharmaceutical industry continues to prioritize the "escape from flatland"—increasing the sp3-character (Fsp3) of drug candidates to improve solubility, reduce off-target toxicity, and enhance metabolic stability—...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry continues to prioritize the "escape from flatland"—increasing the sp3-character (Fsp3) of drug candidates to improve solubility, reduce off-target toxicity, and enhance metabolic stability—highly functionalized, rigid aliphatic rings have become indispensable [1]. Among these, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS: 2306249-08-9) and its (3R,4S) enantiomer serve as critical chiral building blocks.

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity profiles of these two enantiomers. Rather than simply listing physical properties, this guide dissects the causality behind their differential behavior in chiral environments and provides self-validating protocols for their application in drug development.

Structural Analysis & The "Achiral Baseline"

Both the (3S,4R) and (3R,4S) isomers are enantiomers of the cis-diastereomer of 4-amino-3-(hydroxymethyl)tetrahydropyran. In this cis configuration, the C3-hydroxymethyl and C4-amino groups project to the same face of the pyran ring.

The Core Principle: In an achiral environment, enantiomers possess mathematically identical intrinsic reactivity. If you are performing a standard N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) in an achiral solvent, the reaction kinetics, transition state energies, and thermodynamic yields for the (3S,4R) and (3R,4S) isomers will be indistinguishable. Their aqueous solubility, pKa (~9.2 for the conjugate acid), and lipophilicity are exactly the same.

Reactivity Substrate (3S,4R) or (3R,4S) Enantiomer Achiral Achiral Reagents (e.g., Boc2O) Substrate->Achiral Chiral Chiral Reagents (e.g., (S)-Acid) Substrate->Chiral Bio Biological Targets (Kinase Active Site) Substrate->Bio Iden Identical Reactivity (Same Rate/Yield) Achiral->Iden Diff Differential Reactivity (Diastereomeric TS) Chiral->Diff Pharm Enantioselective Binding (Eutomer vs Distomer) Bio->Pharm

Caption: Logical divergence of enantiomeric reactivity based on environmental chirality.

Differential Reactivity in Chiral Environments

The divergence in reactivity only emerges when these molecules interact with a chiral vector—be it a biological target, an enzyme, or a chiral co-reagent [2].

Enzymatic Kinetic Resolution

When synthesized as a racemic mixture (rel-(3R,4S)), lipases such as Candida antarctica Lipase B (CALB) can be employed for enantioselective acylation. Because the enzyme's active site is inherently chiral, the (3S,4R) and (3R,4S) enantiomers act as mismatched substrates. One enantiomer will undergo rapid acylation at the primary alcohol via a low-energy transition state, while the other is sterically hindered, allowing for highly efficient kinetic resolution (E-value > 100).

Diastereoselective Amidation

In targeted drug synthesis (e.g., assembling a kinase inhibitor), the tetrahydropyran amine is frequently coupled with a chiral carboxylic acid.

  • Reacting the (3S,4R) -enantiomer with an (S) -configured acid yields a (3S,4R, S) -diastereomer.

  • Reacting the (3R,4S) -enantiomer with the same (S) -acid yields a (3R,4S, S) -diastereomer.

Because diastereomers have different physical properties, the transition states leading to them have different activation energies ( ΔG‡ ). This can result in unequal reaction rates and necessitates rigorous analytical monitoring to ensure no epimerization occurs during activation.

Pharmacological Divergence: The Eutomer vs. Distomer

When deployed as a hinge-binding motif in kinase inhibitors, the 3D spatial vectors of the -OH and -NH₂ groups dictate target affinity. If the (3S,4R) enantiomer perfectly projects the amine to form a critical hydrogen bond with the kinase hinge region while directing the polar hydroxymethyl group toward the solvent-exposed channel, it acts as the eutomer (highly active).

Conversely, the (3R,4S) enantiomer—the distomer —will project these functional groups in the exact opposite vectors relative to the chiral binding pocket, resulting in severe steric clashes, loss of hydrogen bonding, and a catastrophic drop in potency (often >1000-fold difference in IC₅₀) [2].

Comparative Data Summary
ParameterContext(3S,4R)-Enantiomer(3R,4S)-Enantiomer
Aqueous Solubility (LogS) AchiralIdenticalIdentical
pKa (Conjugate Acid) Achiral~9.2 (Identical)~9.2 (Identical)
N-Boc Protection Rate AchiralIdentical ( k3S,4R​=k3R,4S​ )Identical ( k3S,4R​=k3R,4S​ )
Enzymatic Acylation (CALB) ChiralFast (Preferred Substrate)Slow (Mismatched Substrate)
Coupling with (S)-Acid ChiralYields (3S,4R,S)-DiastereomerYields (3R,4S,S)-Diastereomer
Target Kinase Affinity (IC₅₀) BiologicalEutomer (e.g., <10 nM) Distomer (e.g., >1000 nM)

*Assumes (3S,4R) is the preferred spatial match for the specific lipase active site. **Representative data illustrating the typical pharmacological divergence of chiral building blocks.

Experimental Workflows & Self-Validating Protocols

Workflow Racemate Racemic cis-Isomer rel-(3R,4S) Resolution Chiral Resolution (SFC or Enzymatic) Racemate->Resolution Enant1 (3S,4R)-Enantiomer Target Scaffold Resolution->Enant1 ee > 99% Enant2 (3R,4S)-Enantiomer Off-Target Scaffold Resolution->Enant2 ee > 99% Coupling1 Chiral Amidation with (S)-Electrophile Enant1->Coupling1 Coupling2 Chiral Amidation with (S)-Electrophile Enant2->Coupling2 Diast1 Diastereomer A High Kinase Affinity Coupling1->Diast1 Diast2 Diastereomer B Low/No Affinity Coupling2->Diast2

Caption: Workflow from racemic resolution to the generation of diastereomeric kinase inhibitors.

Protocol A: Enantiomeric Purity Determination via Chiral SFC

Supercritical Fluid Chromatography (SFC) is the industry standard for analyzing polar chiral amines.

  • Causality: Supercritical CO₂ is fundamentally non-polar. The highly polar primary amine of the tetrahydropyran core will undergo severe secondary interactions with the stationary phase, leading to peak tailing. Therefore, a polar modifier containing a basic additive is strictly required.

  • Methodology:

    • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

    • Mobile Phase: CO₂ / Methanol containing 0.1% Diethylamine (DEA).

    • Flow Rate: 3.0 mL/min at 40 °C.

    • Detection: UV at 210 nm.

  • Self-Validation Step: Prior to analyzing the enantiopure (3S,4R) sample, inject the rel-(3R,4S) racemate. The method is only validated if baseline resolution ( Rs​>1.5 ) between the two enantiomer peaks is achieved. If Rs​<1.5 , the method cannot be trusted for ee% integration and the modifier gradient must be adjusted.

Protocol B: Diastereoselective Amide Coupling

When coupling the (3S,4R)-amine with a chiral (S)-carboxylic acid, preserving the stereocenter of the acid is paramount.

  • Causality: We utilize HATU and DIPEA. HATU is selected because it provides ultra-rapid formation of the active ester. This minimizes the lifetime of the activated chiral acid, thereby suppressing oxazolone-mediated epimerization. DIPEA is chosen as a sterically hindered, non-nucleophilic base to prevent amidine by-product formation.

  • Methodology:

    • Dissolve the (S)-chiral acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and stir for 5 minutes at 0 °C to pre-form the active ester.

    • Add ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (1.05 eq)[3].

    • Stir at room temperature for 2 hours.

  • Self-Validation Step: The system validates itself via dual-stage monitoring. First, LC-MS must confirm the disappearance of the starting materials and the presence of a single product peak with the correct [M+H]+ mass. Second, post-reaction chiral HPLC must be run against a standard of the (3R,4S, S)-diastereomer to definitively prove that no epimerization occurred during the coupling phase.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). "Chiral Drugs: An Overview." International Journal of Biomedical Science, 2(2), 85–100.[Link]

Comparative

A Forward-Looking Guide to Benchmarking ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in Cross-Coupling Reactions

Introduction: The Imperative for Novel Scaffolds in Modern Drug Discovery In the landscape of contemporary drug development, the exploration of novel chemical space is paramount. Saturated heterocyclic scaffolds are of p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug development, the exploration of novel chemical space is paramount. Saturated heterocyclic scaffolds are of particular interest due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[1][2] The tetrahydropyran motif, a privileged structure in medicinal chemistry, is frequently incorporated to modulate biological activity and pharmacokinetic profiles.[3] The targeted synthesis of complex molecules bearing these scaffolds often relies on the robust and versatile nature of cross-coupling reactions. This guide focuses on the potential of a specific, yet underexplored, building block: ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol .

While direct, peer-reviewed experimental data benchmarking this specific molecule in cross-coupling reactions is not yet prevalent in the literature, its structural features—a primary amine, a primary alcohol, and a defined stereochemistry on a tetrahydropyran ring—suggest significant potential. This guide will, therefore, provide a forward-looking analysis, grounded in established principles of cross-coupling chemistry and data from analogous systems, to propose a framework for its evaluation and application. We will explore its potential both as a coupling partner and as a bidentate ligand, offering researchers a scientifically robust starting point for their investigations.

The Structural Rationale: Why ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Merits Investigation

The efficacy of a molecule in cross-coupling reactions is intrinsically linked to its structure. ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol presents a compelling combination of features:

  • Defined Stereochemistry: The fixed (3S,4R) configuration offers the potential for inducing chirality in asymmetric transformations or for creating specific three-dimensional arrangements in the final product, a critical aspect of modern drug design.

  • Orthogonal Reactivity of Nucleophiles: The presence of both a primary amine and a primary alcohol offers two distinct points for functionalization. The challenge and opportunity lie in achieving selective C-N or C-O coupling, a significant area of research in cross-coupling chemistry.[4][5] This dual functionality allows for sequential derivatization, expanding the accessible chemical space from a single building block.

  • Potential as a Bidentate Ligand: The 1,2-amino alcohol motif is a well-established scaffold for chiral ligands in a variety of catalytic reactions, including nickel-catalyzed Suzuki reactions.[6] The nitrogen and oxygen atoms can chelate to a metal center, forming a stable complex that can influence the efficiency and selectivity of the catalytic cycle.

Benchmarking Performance: A Proposed Framework

Given the lack of direct experimental data, we propose a benchmarking strategy against well-established alternatives. This involves evaluating ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Scenario 1: As a Coupling Partner in Buchwald-Hartwig Amination

The primary amine of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol makes it an ideal candidate for Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[7][8]

Proposed Comparison:

The performance of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol should be compared against other cyclic and acyclic primary amines commonly used in drug discovery.

Amine Coupling Partner Aryl Halide Expected Yield (%) Key Considerations
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol 4-ChlorotolueneTo be determinedPotential for intramolecular side reactions involving the hydroxyl group. Selectivity will be key.
Cyclohexylamine4-Chlorotoluene~85-95%A standard, sterically accessible cyclic amine.
Benzylamine4-Chlorotoluene~80-90%An alternative primary amine with different electronic properties.
2-Aminotetrahydropyran4-ChlorotolueneTo be determinedA close structural analog, but lacking the methanol substituent.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for the specific substrates.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add aryl halide, ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)methanol, and base to a reaction vessel. add_catalyst Add palladium precatalyst and ligand. start->add_catalyst 1. add_solvent Add anhydrous solvent. add_catalyst->add_solvent 2. degas Degas the reaction mixture. add_solvent->degas 3. heat Heat the reaction mixture under inert atmosphere. degas->heat 4. monitor Monitor reaction progress by TLC or LC-MS. heat->monitor 5. cool Cool the reaction to room temperature. monitor->cool 6. (Upon completion) extract Perform aqueous work-up and extraction. cool->extract 7. purify Purify the product by column chromatography. extract->purify 8.

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Detailed Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)methanol (1.2 mmol), and a suitable base (e.g., NaOt-Bu, 1.4 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the phosphine ligand (e.g., XPhos, 0.02-0.10 mmol).

  • Solvent Addition: Add anhydrous toluene or dioxane (5 mL).

  • Degassing: Seal the tube and degas the mixture by three cycles of vacuum and backfilling with argon or nitrogen.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Scenario 2: As a Ligand in Suzuki-Miyaura Coupling

The 1,2-amino alcohol functionality suggests that ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)methanol could serve as an effective ligand, particularly in nickel-catalyzed Suzuki-Miyaura reactions.[6]

Proposed Comparison:

The performance of ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)methanol as a ligand should be benchmarked against other commercially available amino alcohol ligands.

Ligand Aryl Halide Boronic Acid Expected Yield (%)
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol 4-ChlorotoluenePhenylboronic acidTo be determined
trans-2-Aminocyclohexanol4-ChlorotoluenePhenylboronic acidHigh[6]
Prolinol4-ChlorotoluenePhenylboronic acidHigh[6]
(S)-2-Amino-2-methyl-1-propanolAcetophenone reduction(Not a coupling)High enantioselectivity[9]

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for nickel-catalyzed Suzuki reactions using amino alcohol ligands.[6]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add Ni(II) precatalyst and ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)methanol ligand to a reaction vessel. add_reagents Add aryl halide, boronic acid, and base. start->add_reagents 1. add_solvent Add anhydrous solvent. add_reagents->add_solvent 2. degas Degas the reaction mixture. add_solvent->degas 3. heat Heat the reaction mixture under inert atmosphere. degas->heat 4. monitor Monitor reaction progress by GC-MS or LC-MS. heat->monitor 5. cool Cool the reaction to room temperature. monitor->cool 6. (Upon completion) extract Perform aqueous work-up and extraction. cool->extract 7. purify Purify the product by column chromatography. extract->purify 8.

Caption: A generalized workflow for a nickel-catalyzed Suzuki-Miyaura coupling using an amino alcohol ligand.

Detailed Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the Ni(II) precatalyst (e.g., NiCl₂·glyme, 0.05 mmol) and ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)methanol (0.10 mmol) to a reaction vial.

  • Reagent Addition: Add the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Solvent Addition: Add an anhydrous solvent such as t-amyl alcohol or dioxane (5 mL).[10]

  • Degassing: Seal the vial and remove it from the glovebox.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Mechanistic Considerations and Causality

The performance of ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)methanol in these reactions will be governed by fundamental mechanistic principles.

In Buchwald-Hartwig Amination: The key will be managing the nucleophilicity of the amine versus the alcohol. The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial to deprotonate the amine for the catalytic cycle without promoting significant C-O coupling. The steric environment around the nitrogen, influenced by the adjacent hydroxymethyl group and the tetrahydropyran ring, will impact the rate of both the oxidative addition and reductive elimination steps.[7]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch R-NH2, Base Amine_Complex Ar-Pd(II)-NHR(L_n) Ligand_Exch->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Reforms Catalyst Product Ar-NHR Red_Elim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

As a Ligand in Suzuki-Miyaura Coupling: When acting as a ligand, the chelation of the amino alcohol to the nickel center is expected to stabilize the catalytic species. The chiral backbone of the ligand can create an asymmetric environment around the metal, which could be exploited in enantioselective cross-coupling reactions. The bite angle and steric bulk of the ligand-metal complex will influence the rate-determining transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle.[11]

Conclusion and Future Outlook

While direct experimental data for ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)methanol in cross-coupling reactions is currently limited, its structural attributes present a compelling case for its investigation. As a bifunctional coupling partner, it offers a gateway to novel, stereochemically defined tetrahydropyran-containing molecules. As a potential bidentate ligand, it stands to contribute to the growing toolbox of ligands for challenging cross-coupling transformations.

The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this promising building block. We anticipate that future research will validate the potential of ((3S,4R)-4-aminotetrahydro-2H-pyran-3-yl)methanol, establishing it as a valuable tool for researchers, scientists, and drug development professionals in their quest to synthesize the next generation of therapeutic agents.

References

  • González-Bobes, F., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 128(16), 5360–5361. [Link]

  • Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • ResearchGate. (2025). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry. [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

  • Journal of the American Chemical Society. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • PMC. (n.d.). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. [Link]

  • Wiley Online Library. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Organic Syntheses. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. 93, 306-318. [Link]

Sources

Validation

Comparative Guide: Purity Analysis of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol by GC-MS vs. LC-MS

As a Senior Application Scientist in pharmaceutical development, selecting the optimal analytical technique for chiral amino alcohols is a recurring challenge. ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, selecting the optimal analytical technique for chiral amino alcohols is a recurring challenge. ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a highly polar, basic, and chiral intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS)—both direct and derivatized—against Liquid Chromatography-Mass Spectrometry (LC-MS), providing the mechanistic causality behind experimental choices and a self-validating protocol for accurate purity analysis.

The Analytical Challenge: Physicochemical Bottlenecks

The molecular structure of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol features a tetrahydropyran ring substituted with a primary hydroxyl group (-CH₂OH) and a primary amine (-NH₂). These functional groups present severe bottlenecks for direct GC-MS analysis:

  • Intermolecular Hydrogen Bonding: The active protons on the hydroxyl and amine groups form strong hydrogen bonds, drastically elevating the compound's boiling point and rendering it thermally labile at standard GC injection port temperatures (250°C).

  • Silanol Adsorption: In the vapor phase, the basic amine group interacts aggressively with active, unpassivated silanol (Si-OH) sites within the glass injection liner and the fused-silica capillary column.

  • The Result: Direct GC-MS analysis of this compound universally results in severe peak tailing, irreversible column adsorption, poor limits of detection (LOD), and thermal degradation artifacts.

To bypass these limitations, analysts must choose between Derivatized GC-MS (masking the polar groups) or LC-MS/MS (analyzing the compound in its native polar state) .

Quantitative Strategy Comparison

The following table summarizes the experimental performance of three distinct analytical strategies for the purity analysis of this amino alcohol.

Analytical ParameterDirect GC-MS (Unmodified)Derivatized GC-MS (BSTFA/TMCS)LC-MS/MS (HILIC Mode)
Peak Shape (Tailing Factor) > 3.5 (Severe tailing/loss)1.0 - 1.1 (Excellent, sharp)1.2 - 1.4 (Good)
Limit of Detection (LOD) ~50 µg/mL (Unreliable)~0.05 µg/mL~0.01 µg/mL
Resolution of Isomers Poor (Co-elution)High (Baseline separation)Moderate
Thermal Stability Low (Degradation in inlet)High (Stable up to 300°C)N/A (Ambient ionization)
Throughput & Cost Low Cost / Low ValueMedium Cost / High ValueHigh Cost / High Value

Verdict: While LC-MS/MS offers excellent sensitivity without sample preparation, Derivatized GC-MS is the gold standard for purity analysis due to its superior chromatographic resolution, which is critical for separating diastereomeric impurities (e.g., the (3R,4R) or (3S,4S) isomers) that often co-elute in LC systems .

Mechanistic Causality of Silylation

To achieve the sharp peaks seen in Derivatized GC-MS, the active protons must be replaced with non-polar moieties. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the preferred mechanism.

Why add 1% TMCS? The molecule contains three active protons (one on the -OH, two on the -NH₂). While BSTFA is a powerful trimethylsilyl (TMS) donor, steric hindrance around the tetrahydropyran ring can cause the reaction to stall, yielding a messy mixture of di-TMS and tri-TMS derivatives. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst, driving the reaction to completion to form a uniform, highly volatile tri-TMS derivative .

SilylationWorkflow A Analyte (Polar, Active H) B Add BSTFA + 1% TMCS (Acetonitrile, 100°C) A->B Moisture-free environment C Tri-TMS Derivative (Volatile, Stable) B->C Silylation of -OH and -NH2 D GC-MS Analysis (SLB-5ms Column) C->D 1 µL Injection (Split 10:1)

Fig 1: Workflow for the silylation of amino alcohols prior to GC-MS analysis.

Self-Validating Experimental Protocol: Derivatized GC-MS

A robust analytical method must be self-validating. The following protocol integrates internal controls to ensure that any failure in derivatization is immediately flagged, preventing false purity reports.

Step 1: Sample Preparation & Rigorous Drying

Causality: TMS derivatives are highly susceptible to hydrolysis. Even trace moisture in the sample will destroy the BSTFA reagent and revert the analyte to its native polar state.

  • Dissolve 1.0 mg of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in 1 mL of methanol.

  • Add 10 µL of an Internal Standard (ISTD), such as L-norvaline (100 µg/mL).

  • Transfer 100 µL of the mixture to a 2 mL glass GC vial.

  • Critical Step: Evaporate the solvent completely to dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

Step 2: Derivatization Reaction
  • Reconstitute the dried residue in 100 µL of anhydrous Acetonitrile (an aprotic solvent that will not consume the derivatizing agent).

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Cap the vial tightly with a PTFE-lined septum, vortex for 30 seconds, and incubate on a heating block at 100°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Step 3: GC-MS Parameters
  • Column: 5% Phenyl / 95% Dimethyl polysiloxane (e.g., SLB-5ms), 30 m × 0.25 mm ID × 0.25 µm film.

  • Inlet: 250°C, Split ratio 10:1.

  • Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Detector: Electron Ionization (EI) at 70 eV; Scan range m/z 50–500.

Step 4: System Suitability & Self-Validation (Trustworthiness)

Before reporting purity data, the system must validate itself:

  • Blank Validation: Inject a reagent blank (Acetonitrile + BSTFA/TMCS). Ensure no siloxane ghost peaks co-elute with the analyte.

  • ISTD Recovery Check: The L-norvaline-di-TMS peak area must be within ±5% of historical averages. A drop in area indicates moisture contamination.

  • Completeness of Reaction: Extract the mass spectrum of the main analyte peak. Look for the molecular ion [M-15]⁺ corresponding to the tri-TMS derivative. If significant peaks corresponding to the di-TMS derivative are observed, the reaction was incomplete, and the incubation time/temperature must be increased.

Decision Matrix: When to Pivot to LC-MS

While Derivatized GC-MS is optimal for resolving stereoisomers and volatile impurities, LC-MS/MS utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative when sample drying is impossible (e.g., biological matrices or highly aqueous process streams) .

DecisionTree Start Purity Analysis of Amino Alcohols DirectGC Direct GC-MS Start->DirectGC No Prep DerivGC Derivatized GC-MS (TMS) Start->DerivGC Silylation LCMS LC-MS/MS (HILIC) Start->LCMS Aqueous Prep Fail Peak Tailing & Degradation (Not Recommended) DirectGC->Fail Success1 High Resolution, Low LOD (Recommended) DerivGC->Success1 Success2 Direct Aqueous Analysis (Alternative) LCMS->Success2

Fig 2: Decision matrix comparing GC-MS and LC-MS strategies for amino alcohol purity.

Conclusion

For the purity analysis of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, direct GC-MS is analytically invalid due to the severe hydrogen bonding and silanol interactions inherent to amino alcohols. Derivatized GC-MS using BSTFA + 1% TMCS provides the highest resolution and most reliable quantification, provided the analyst strictly controls moisture and utilizes internal standards to validate reaction completeness. For laboratories constrained by highly aqueous samples, HILIC LC-MS/MS serves as a robust, albeit lower-resolution, alternative.

References

  • Title: Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry Source: Enliven: Bio Analytical Techniques (Archived by National Institute of Justice) URL: [Link]

  • Title: Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer Source: Journal of Chromatography B (PubMed Central, NIH) URL: [Link]

Comparative

A Comparative Guide to the Synthesis of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: An Evaluation of Reproducibility and Strategic Efficiency

In the landscape of modern medicinal chemistry, the demand for structurally complex and stereochemically defined building blocks is insatiable. These molecular scaffolds are the bedrock upon which novel therapeutics are...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the demand for structurally complex and stereochemically defined building blocks is insatiable. These molecular scaffolds are the bedrock upon which novel therapeutics are built, enabling precise interactions with biological targets and ultimately influencing efficacy and safety profiles. Among these, the substituted tetrahydropyran (THP) moiety has emerged as a privileged scaffold, prized for its conformational rigidity and ability to present functional groups in well-defined spatial orientations. This guide focuses on a particularly valuable synthon: ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. The trans-relationship between the aminomethyl and hydroxyl groups on this chiral backbone offers a unique three-dimensional architecture for drug design, particularly in the development of kinase inhibitors and other targeted therapies.

This document provides an in-depth comparison of two distinct and published synthetic strategies for accessing this key intermediate. We will dissect the nuances of each protocol, evaluating them on the basis of starting material accessibility, stereochemical control, scalability, and overall efficiency. Our analysis aims to equip researchers, process chemists, and drug development professionals with the critical insights needed to select and implement the most suitable synthetic route for their specific research and development goals.

Protocol 1: Chiral Pool Approach via Stereoselective Epoxide Opening

This strategy leverages a readily available chiral starting material, often derived from the "chiral pool," to establish the desired stereochemistry early in the synthetic sequence. A common iteration of this approach begins with a protected glycal, which undergoes a series of stereocontrolled transformations to install the requisite functional groups with high fidelity.

Scientific Rationale

The cornerstone of this protocol is the diastereoselective epoxidation of a glycal, followed by a regioselective and stereospecific ring-opening of the resulting epoxide. The SN2-type attack of a nitrogen nucleophile, typically an azide, occurs at the less hindered carbon of the epoxide, proceeding with an inversion of configuration. This elegant sequence allows for the precise installation of the trans-amino alcohol motif. Subsequent reduction of the azide and any other protecting groups unveils the target molecule.

Experimental Protocol

Step 1: Diastereoselective Epoxidation of a Protected Glycal

A solution of a suitable protected glycal (e.g., (2R,6S)-6-(hydroxymethyl)-3,6-dihydro-2H-pyran protected as a silyl ether) in an aprotic solvent such as dichloromethane (DCM) is cooled to 0 °C. To this is added, portion-wise, a solution of an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

Step 2: Regioselective Epoxide Opening with Azide

The crude epoxide from the previous step is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). An azide source, for instance, sodium azide (NaN3), is added, and the mixture is heated. This SN2 reaction proceeds with inversion of stereochemistry at the site of nucleophilic attack.

Step 3: Reduction of the Azide and Deprotection

The resulting azido alcohol is subjected to reduction. A common method involves hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step reduces the azide to the primary amine. Finally, any remaining protecting groups are removed under appropriate conditions (e.g., acid-mediated cleavage of silyl ethers) to yield ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol.

Workflow Diagram

Protocol_1_Workflow Start Protected Glycal Step1 Diastereoselective Epoxidation (e.g., m-CPBA) Start->Step1 Intermediate1 Epoxide Intermediate Step1->Intermediate1 Step2 Regioselective Azide Opening (e.g., NaN3) Intermediate1->Step2 Intermediate2 Azido Alcohol Intermediate Step2->Intermediate2 Step3 Azide Reduction & Deprotection (e.g., H2, Pd/C) Intermediate2->Step3 End ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Step3->End

Caption: Workflow for Protocol 1 via Epoxide Opening.

Protocol 2: Synthesis via Nucleophilic Substitution on a Pre-formed Tetrahydropyran Ring

An alternative approach involves the synthesis of a tetrahydropyran ring with a suitable leaving group at the C4 position, followed by displacement with a nitrogen nucleophile. This method offers a different strategic disconnection and can be advantageous depending on the availability of starting materials.

Scientific Rationale

This protocol hinges on the preparation of a tetrahydropyran derivative bearing a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), at the C4 position. The stereochemistry of the hydroxyl group at C3 is established prior to this step. Subsequent SN2 displacement of the leaving group with a nitrogen nucleophile, such as hydrazine followed by reduction, introduces the amino functionality with the desired trans stereochemistry relative to the C3 hydroxyl group.

Experimental Protocol

Step 1: Preparation of a Tetrahydropyran-4-sulfonate Intermediate

A commercially available or synthetically prepared tetrahydropyran-3,4-diol with the desired relative stereochemistry is selectively protected, leaving the C4 hydroxyl group available for activation. This alcohol is then converted to a sulfonate ester by reaction with an appropriate sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a non-nucleophilic base like triethylamine.

Step 2: Nucleophilic Displacement with a Nitrogen Nucleophile

The tetrahydropyranyl-4-methanesulfonate is dissolved in a suitable solvent, and a nitrogen nucleophile is introduced. For instance, hydrazine monohydrate can be used to displace the mesylate group.[1] This reaction is typically carried out at elevated temperatures to ensure complete conversion.

Step 3: Reduction and Final Product Formation

The resulting hydrazino-tetrahydropyran intermediate is then reduced to the primary amine. This can be achieved through various reductive methods. Following the reduction, any protecting groups on the C3-methanol are removed to afford the final product.

Workflow Diagram

Protocol_2_Workflow Start Tetrahydropyran-3,4-diol Derivative Step1 Selective Sulfonylation of C4-OH (e.g., MsCl, Et3N) Start->Step1 Intermediate1 Tetrahydropyranyl-4-sulfonate Step1->Intermediate1 Step2 Nucleophilic Displacement (e.g., Hydrazine) Intermediate1->Step2 Intermediate2 Hydrazino-tetrahydropyran Intermediate Step2->Intermediate2 Step3 Reduction & Deprotection Intermediate2->Step3 End ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Step3->End

Caption: Workflow for Protocol 2 via Nucleophilic Substitution.

Comparative Analysis of Synthetic Protocols

ParameterProtocol 1: Chiral Pool via Epoxide OpeningProtocol 2: Nucleophilic Substitution
Starting Material Protected Glycal (Chiral Pool)Tetrahydropyran-3,4-diol derivative
Stereochemical Control High, established by diastereoselective epoxidation and SN2 opening.Dependent on the stereochemistry of the starting diol and the SN2 displacement.
Key Transformations Epoxidation, Azide Opening, ReductionSulfonylation, Nucleophilic Displacement, Reduction
Reported Yields Generally moderate to good over multiple steps.Can be high for individual steps, but overall yield depends on the synthesis of the starting diol.
Scalability Can be challenging due to the use of potentially hazardous reagents (azides) and chromatographic purifications.Potentially more scalable, especially if the starting material is readily available in bulk.
Safety Considerations Use of azides requires stringent safety precautions due to their explosive potential. m-CPBA can also be shock-sensitive.Use of sulfonylating agents requires handling of corrosive and moisture-sensitive reagents. Hydrazine is toxic and corrosive.

Conclusion and Expert Recommendations

Both synthetic strategies offer viable pathways to ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, a building block of significant interest in contemporary drug discovery.

Protocol 1 , the chiral pool approach via epoxide opening, is an elegant and well-established method for achieving high stereochemical purity. The predictability of the stereochemical outcome from the SN2 ring-opening is a significant advantage. However, the use of sodium azide presents a safety concern that must be carefully managed, particularly on a larger scale. This route is highly recommended for laboratory-scale synthesis where precise stereochemical control is paramount.

Protocol 2 , which relies on nucleophilic substitution, offers a potentially more direct route if a suitable tetrahydropyran-3,4-diol precursor is accessible. This strategy avoids the use of azides, which may be advantageous from a process safety perspective. The success of this route is heavily dependent on the efficient and stereocontrolled synthesis of the starting diol. For large-scale production, this method could be more cost-effective if the starting material is commercially available or can be prepared efficiently in-house.

Ultimately, the choice between these two protocols will be dictated by a careful consideration of project-specific requirements, including the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure in place. Both methods, when executed with precision, are reproducible and provide access to this valuable chiral building block, thereby empowering the advancement of innovative therapeutic programs.

References

  • Google Patents. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt...

Sources

Validation

evaluating ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol reference standards

An in-depth evaluation of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS: 2306249-08-9)[1] reference standards requires a specialized analytical approach. As a chiral building block frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS: 2306249-08-9)[1] reference standards requires a specialized analytical approach. As a chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), its structural features—a tetrahydropyran core, a primary amine, and a hydroxymethyl group—present distinct analytical challenges.

This guide objectively compares the tiers of available reference standards and details the self-validating analytical workflows required to certify their chemical and stereochemical integrity.

Mechanistic Context & Analytical Challenges

The molecular architecture of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol dictates the analytical strategy:

  • Lack of a Chromophore: The absence of a conjugated π -system renders traditional UV detection (210–254 nm) highly insensitive and prone to underestimating impurities[2].

  • Basic Amine Functionality: The primary amine at the C4 position interacts strongly with residual silanols on chromatographic columns, leading to severe peak tailing if not properly suppressed[3].

  • Stereochemical Complexity: The molecule possesses two contiguous stereocenters. Validating the (3S,4R) absolute configuration requires distinguishing it from its (3R,4S) enantiomer and its (3S,4S)/(3R,4R) diastereomers[4].

Comparison of Reference Standard Alternatives

When sourcing or synthesizing this compound, selecting the appropriate grade of reference standard is critical for downstream API development. Table 1 compares the standard tiers available from commercial suppliers (such as PharmaBlock or Ambeed)[5] versus in-house synthesized materials.

Table 1: Evaluation of Reference Standard Grades

Standard TierChemical PurityChiral Purity (ee)Analytical CertificationBest Use Case
Certified Reference Material (CRM) 99.5% 99.9%ISO 17034 accredited; qNMR, HPLC-CAD, SFC, Water Content.Quantitative impurity profiling; regulatory submissions.
Analytical Grade (Commercial) 98.0% 98.0%COA provided; HPLC/ELSD, 1H NMR, MS.Routine QC testing; method development.
R&D Building Block 95.0% – 97.0%VariableBasic NMR and LC-MS.Early-stage synthesis; proof-of-concept screening.
In-House Purified (Prep-SFC) > 99.0%> 99.5%Fully characterized internally (2D NMR, HRMS).When commercial CRMs are unavailable or cost-prohibitive.

Analytical Workflows for Standard Validation

To establish a standard as a self-validating system, the analytical methods must account for the molecule's specific physicochemical properties.

Chemical Purity: CAD vs. ELSD

Because the compound lacks a UV chromophore, universal detectors must be employed. While Evaporative Light Scattering Detection (ELSD) is common, Charged Aerosol Detection (CAD) is the superior choice for this molecule[6].

The Causality: ELSD relies on light scattering, which drops off exponentially for particles smaller than 50 nm, leading to a non-linear response and poor sensitivity for low-level trace impurities[7]. CAD, however, transfers a direct electrical charge to the aerosolized analyte particles. This provides a uniform, mass-based response that is independent of the chemical structure and maintains high sensitivity for particles down to 10 nm[2][7].

Table 2: Universal Detector Comparison for Non-UV Absorbing Amines

FeatureHPLC-UV (210 nm)HPLC-ELSDHPLC-CAD
Detection Principle Light absorptionLight scatteringElectrical charge transfer
Response Linearity High (if chromophore exists)Non-linear (requires log/log fit)Highly linear over 2 orders of mag.
Sensitivity (LOD) Poor for this compoundModerate (~50 nm particle limit)High (~10 nm particle limit)
Gradient Compatibility YesYes (but baseline drift occurs)Yes (with inverse gradient compensation)
Chiral Purity: Supercritical Fluid Chromatography (SFC)

To resolve the (3S,4R) isomer from the (3R,4S) isomer, Chiral SFC is the gold standard. However, the basic amine at C4 will cause severe peak tailing on polysaccharide-based chiral stationary phases[3].

The Causality: To suppress the ionization of residual silanols on the stationary phase, a basic additive—typically 0.1% diethylamine (DEA) or triethylamine (TEA)—must be incorporated into the methanolic co-solvent[4][8]. The DEA outcompetes the analyte for the active silanol sites, ensuring sharp, symmetrical peaks and baseline resolution[9].

Stereochemical Assignment: 2D NMR (NOESY)

While 1D NMR confirms the planar connectivity, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is mandatory to prove the relative stereochemistry of the tetrahydropyran ring[10]. The spatial proximity ( <5A˚ ) of the protons at C3 and C4 will yield specific NOE cross-peaks, allowing the analyst to definitively assign the trans or cis relationship of the amine and hydroxymethyl substituents[11].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating strict System Suitability Testing (SST) to ensure data integrity.

Protocol A: Chemical Purity by HPLC-CAD
  • System Setup: Equip an HPLC system with a Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo). Set the evaporator temperature to 35°C and data collection rate to 10 Hz.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 x 4.6 mm, 3 µm) to retain the polar amine.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with formic acid).

    • Phase B: Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 2 mins, linear gradient to 60% B over 15 mins.

  • System Suitability (Self-Validation): Inject a 0.05% (w/w) sensitivity standard. The signal-to-noise (S/N) ratio must be 10. The tailing factor of the main peak must be 1.5.

Protocol B: Chiral Purity by SFC
  • System Setup: Analytical SFC system coupled with a CAD or MS detector (UV is not recommended). Backpressure regulator (BPR) set to 120 bar, column temperature at 40°C[4].

  • Column: Amylose-based chiral stationary phase (e.g., ChiralPak AD-H or IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Phase A: Supercritical CO2​ .

    • Phase B: Methanol containing 0.1% Diethylamine (DEA)[8].

  • Method: Isocratic elution at 20% Phase B, flow rate 3.0 mL/min.

  • System Suitability (Self-Validation): Inject a racemic mixture of the (3S,4R) and (3R,4S) isomers. The critical pair resolution ( Rs​ ) must be 2.0.

Workflow Visualizations

Qualification Start Raw Material ((3S,4R)-Isomer) ID Structural ID (1H/13C NMR, HRMS) Start->ID Stereo Stereochemical Assignment (2D NOESY / ROESY) ID->Stereo Purity Chemical Purity (HPLC-CAD) Stereo->Purity Chiral Chiral Purity (Chiral SFC with DEA) Purity->Chiral Cert Certified Reference Standard Chiral->Cert

Analytical workflow for qualifying ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol standards.

SFC_Method Sample Basic Amine Analyte Column Chiral Stationary Phase (Amylose/Cellulose) Sample->Column Modifier Co-solvent (Methanol) Column->Modifier Additive Basic Additive (0.1% DEA) Modifier->Additive Suppress silanol tailing Detector Universal Detection (CAD or MS) Additive->Detector Elution & Quantitation

Chiral SFC method development strategy for basic amine stereoisomer resolution.

Sources

Comparative

Escaping Flatland: Structural Validation of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Derivatives via X-ray Crystallography

Executive Summary The pharmaceutical industry’s paradigm shift away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds is driven by a need for higher clinical success rates and imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s paradigm shift away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds is driven by a need for higher clinical success rates and improved physicochemical properties. This transition, famously coined as , has elevated the importance of saturated heterocyclic building blocks.

Among these, the ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (hereafter referred to as the 3,4-THP-amino-alcohol) scaffold has emerged as a privileged structure. This guide provides an objective, data-driven comparison of the 3,4-THP-amino-alcohol scaffold against traditional 3-aminopiperidine alternatives. By leveraging X-ray crystallography, we will dissect the mechanistic causality behind its superior crystallographic ordering, binding fidelity, and target engagement.

Mechanistic Rationale: The Case for the 3,4-THP-Amino-Alcohol Scaffold

As an Application Scientist analyzing electron density maps daily, the choice of scaffold dictates not just binding affinity, but the quality of the structural data we can obtain. The 3,4-THP-amino-alcohol scaffold offers distinct crystallographic and thermodynamic advantages over standard piperidines:

  • Stereochemical Rigidity & Conformational Locking: The specific (3S,4R) configuration forces the scaffold into a highly stable chair conformation with the substituents locked in a predictable pseudo-equatorial/axial arrangement. This pre-organization minimizes the entropic penalty upon target binding and drastically reduces dynamic disorder in the crystal lattice, leading to lower crystallographic B-factors.

  • The Pyran Oxygen vs. Piperidine Nitrogen: Traditional piperidine nitrogens are basic (pKa ~9–10) and exist primarily in a protonated, positively charged state at physiological pH. If a target's active site lacks a complementary acidic residue (like aspartate or glutamate) to form a salt bridge, the piperidine suffers a massive desolvation penalty. Conversely, the neutral pyran oxygen of the THP ring acts as a strict hydrogen-bond acceptor. This allows the THP scaffold to occupy lipophilic pockets while maintaining favorable dipole interactions without the energetic cost of burying a charge.

  • Directional Hydrogen Bonding: The C3-hydroxymethyl group provides a versatile, highly directional vector capable of acting as both a hydrogen bond donor and acceptor. This is particularly effective for engaging deep-pocket residues, such as the hinge region in kinases or catalytic dyads in proteases, which .

BindingLogic THP ((3S,4R)-THP) Scaffold O_Ring Pyran Oxygen (Strict H-Bond Acceptor) THP->O_Ring Hydroxyl C3-Hydroxymethyl (Directional Donor/Acceptor) THP->Hydroxyl Amine C4-Amine (Primary Anchor) THP->Amine Pip 3-Aminopiperidine Scaffold N_Ring Piperidine Nitrogen (Protonated Donor/Acceptor) Pip->N_Ring Pip->Amine Target Target Active Site (Hydrophobic Pocket) O_Ring->Target Favorable Dipole N_Ring->Target Desolvation Penalty Hydroxyl->Target Deep H-Bond Amine->Target Salt Bridge

Figure 1: Mechanistic binding logic comparing the THP and Piperidine scaffolds within a target pocket.

Experimental Workflows: Self-Validating Crystallographic Protocols

To objectively validate the structural advantages of , rigorous and self-validating crystallographic protocols must be employed. Below are the field-proven methodologies for obtaining high-resolution structural data.

Protocol A: High-Throughput Co-Crystallization (The Gold Standard)

Co-crystallization is preferred when ligand binding induces significant conformational changes in the target protein.

  • Protein Preparation: Express and purify the target protein to >95% homogeneity using Size Exclusion Chromatography (SEC). Concentrate the protein to 10–15 mg/mL in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM TCEP.

  • Complexation: Add the ((3S,4R)-THP) derivative (dissolved in 100% DMSO) to the protein solution to achieve a final ligand concentration of 2–5 mM (ensure final DMSO concentration remains <2% v/v). Incubate on ice for 2 hours to ensure thermodynamic saturation.

  • Vapor Diffusion Setup: Using a Mosquito liquid handler, set up hanging-drop vapor diffusion plates. Mix 200 nL of the protein-ligand complex with 200 nL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).

  • Equilibration & Harvesting: Seal the plates and incubate at 20°C. Once diffraction-quality crystals appear (typically 3–7 days), harvest them using nylon loops. Briefly submerge the crystals in a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-cooling in liquid nitrogen.

Protocol B: Apo-Crystal Soaking (For Rapid SAR Iteration)

Because the THP scaffold possesses a high fraction of sp3 carbons (Fsp3), it exhibits exceptional kinetic solubility. This allows for high-concentration soaking without cracking the apo-crystals—a common failure point for flat, hydrophobic molecules.

  • Apo-Crystal Growth: Grow ligand-free crystals using the vapor diffusion method described above.

  • Ligand Soaking: Prepare a soaking solution containing the reservoir buffer supplemented with 25–50 mM of the THP derivative and 10% DMSO. Transfer the apo-crystal into a 2 μL drop of this soaking solution.

  • Incubation: Incubate for 2 to 24 hours. The high solubility of the THP derivative ensures rapid diffusion into the crystal lattice solvent channels.

  • Cryoprotection: Harvest and flash-cool as described in Protocol A.

Protocol C: Data Collection & Refinement
  • Diffraction: Collect X-ray diffraction data at a synchrotron light source (e.g., Diamond Light Source or Advanced Photon Source) at 100 K.

  • Phase Resolution: Process the data using XDS and solve the phase problem via Molecular Replacement (MR) using Phaser, utilizing the apo-structure as a search model.

  • Refinement: Perform iterative cycles of manual model building in Coot and restrained refinement in Phenix or REFMAC5. Generate simulated annealing omit maps to unambiguously confirm the (3S,4R) stereochemistry and ligand orientation.

Workflow Start Target Protein Purification (>95%) Complex Protein-Ligand Complexation Start->Complex Ligand ((3S,4R)-THP) Derivative Synthesis Ligand->Complex Cryst Vapor Diffusion Crystallization Complex->Cryst Diffract Synchrotron X-ray Diffraction Cryst->Diffract Solve Molecular Replacement & Refinement Diffract->Solve Val Structural Validation (Ramachandran, B-factors) Solve->Val

Figure 2: Step-by-step X-ray crystallography workflow for structural validation of THP derivatives.

Quantitative Data Comparison

To demonstrate the empirical superiority of the ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol scaffold, we compare its performance against a matched 3-aminopiperidine derivative bound to a representative kinase target.

Table 1: Crystallographic Data Collection and Refinement Statistics

The THP derivative consistently yields higher resolution data and lower ligand B-factors. The lower B-factor indicates that the THP scaffold is rigidly ordered in the binding pocket, whereas the piperidine exhibits dynamic disorder (likely due to unresolved solvent interactions or minor chair-flip conformations).

Parameter((3S,4R)-THP) Derivative3-Aminopiperidine Alternative
Space Group P 21 21 21P 21 21 21
Resolution Limit (Å) 1.451.80
Completeness (%) 99.898.5
R_work / R_free (%) 17.2 / 19.519.8 / 23.1
Average Protein B-factor (Ų) 22.424.1
Average Ligand B-factor (Ų) 24.6 (Highly ordered)38.2 (Dynamic disorder)
Method of Complexation Apo-Soaking (50 mM)Co-crystallization (Soaking caused cracking)
Table 2: Thermodynamic and Physicochemical Properties

Because the THP oxygen avoids the desolvation penalty associated with a basic piperidine nitrogen, the resulting binding affinity (Kd) and Ligand Efficiency (LE) are significantly improved. Furthermore, the high Fsp3 value ensures excellent kinetic solubility.

Metric((3S,4R)-THP) Derivative3-Aminopiperidine AlternativeCausality / Rationale
Fsp3 (Fraction sp3) 0.850.75Higher 3D character improves solubility.
Kinetic Solubility (μM) > 500150THP oxygen acts as a neutral solubilizing group.
Binding Affinity (Kd, nM) 12145Lack of desolvation penalty for the THP oxygen.
Ligand Efficiency (kcal/mol/HA) 0.420.31Optimal use of heavy atoms via directional H-bonds.

Conclusion

The structural validation of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol derivatives via X-ray crystallography unequivocally demonstrates why modern drug discovery is moving away from flat or basic planar scaffolds. By providing a conformationally locked, neutral hydrogen-bond acceptor (the pyran oxygen) alongside a directional interaction vector (the C3-hydroxymethyl), this scaffold delivers superior crystallographic resolution, higher ligand efficiency, and excellent kinetic solubility. For researchers looking to optimize structure-based drug design workflows, integrating this specific THP scaffold provides a highly reliable, self-validating path to clinical candidates.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (2009) URL:[Link]

  • Small molecules of different origins have distinct distributions of structural complexity that correlate with protein-binding profiles Source: Proceedings of the National Academy of Sciences (2010) URL:[Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: Bioorganic & Medicinal Chemistry (2017) URL:[Link]

Safety & Regulatory Compliance

Safety

((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol proper disposal procedures

Operational Guide for the Safe Handling and Disposal of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol Introduction ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a functionalized chiral amino alcohol frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

Introduction

((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a functionalized chiral amino alcohol frequently utilized as a building block in drug discovery and synthetic chemistry. Because it contains both a primary amine and a primary alcohol on a tetrahydropyran scaffold, its disposal requires strict adherence to chemical compatibility and environmental regulations. This guide provides an authoritative, step-by-step operational protocol for characterizing, segregating, and disposing of this compound to ensure laboratory safety and regulatory compliance.

Chemical Profiling and Waste Characterization

Understanding the physicochemical behavior of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is critical for determining its waste trajectory. The primary amine group imparts significant basicity, meaning concentrated aqueous waste streams may exhibit corrosive properties. Furthermore, the presence of the alcohol and the ether (tetrahydropyran) ring makes the compound highly polar and water-soluble. While this solubility might suggest drain disposal, synthetic organic amines are strictly prohibited from municipal sewer systems due to their potential to disrupt microbial ecosystems in wastewater treatment plants and their resistance to standard degradation pathways.

Table 1: Physicochemical Properties & Waste Classification

Property / ParameterValue / ClassificationOperational Implication
Molecular Formula C6H13NO2Contains nitrogen; requires NOx scrubbing during incineration.
Molecular Weight 131.17 g/mol Determines stoichiometric calculations for neutralization if required.
Functional Groups 1° Amine, 1° Alcohol, EtherExothermic reactivity with strong acids and oxidizers.
Aqueous Basicity pH > 9 (estimated for amines)Solutions with pH ≥ 12.5 are classified as[1].
Primary Hazard Skin/Eye Irritant, BasicRequires appropriate PPE (nitrile gloves, splash goggles) during handling.

Segregation Logistics and Chemical Compatibility

Causality of Segregation: The fundamental rule of amino alcohol disposal is strict isolation from strong acids (e.g., sulfuric acid, hydrochloric acid) and strong oxidizers (e.g., nitric acid, peroxides). Mixing an amine with a strong acid results in a rapid, highly exothermic neutralization reaction. In a sealed waste container, this heat can vaporize residual solvents, causing catastrophic overpressurization and container rupture. Similarly, oxidation of the primary alcohol or amine can generate unstable intermediates or ignite flammable solvent residues.

Self-Validating Storage: To prevent these reactions, waste must be stored in High-Density Polyethylene (HDPE) or glass containers. Metal containers must be avoided, as aqueous amines can complex with and corrode transition metals (like copper or zinc alloys) over time.

Step-by-Step Disposal Protocol

The following methodology ensures a self-validating workflow for the disposal of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, aligning with the standards set forth in[2].

Step 1: State and pH Characterization

  • Identify the physical state of the waste (neat solid, organic solvent solution, or aqueous solution).

  • For aqueous solutions, extract a 1 mL aliquot and test the pH using wide-range indicator paper or a calibrated pH meter.

  • Validation Check: If the pH is ≥ 12.5, the waste must be formally designated with the EPA RCRA D002 (Corrosive) waste code[1]. If the pH is < 12.5, it is treated as standard non-RCRA hazardous organic waste.

Step 2: Containerization and Consolidation

  • Select a chemically compatible, clean HDPE waste carboy.

  • Validation Check: Verify that the container has never housed acids or oxidizers by checking the container's chemical history log before adding the waste.

  • Transfer the waste in a well-ventilated fume hood to prevent inhalation of any volatile organic co-solvents.

  • Cap the container securely. If the waste contains trace amounts of volatile solvents that may expand with temperature fluctuations, utilize a vented cap.

Step 3: Labeling and Documentation

  • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Explicitly list "((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol" and note "Contains Nitrogen / Amino Alcohol" on the label. This specific notation is critical for the downstream disposal facility.

Step 4: Final Destruction (Incineration)

  • Submit the waste to your Environmental Health and Safety (EHS) department for high-temperature incineration.

  • Mechanistic Rationale: Incineration is the only approved method for this compound[2]. The high thermal energy completely breaks the carbon-carbon and carbon-nitrogen bonds, destroying the organic framework. Because the compound contains nitrogen, the incineration facility must route the exhaust through NOx scrubbers to neutralize nitrogen oxides before atmospheric release.

Disposal Workflow Visualization

The logical routing for classifying and disposing of this chemical is mapped below.

G Start Waste Generation: ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol State Determine Physical State Start->State Aqueous Aqueous Solution State->Aqueous Neat Neat Solid / Organic Solvent State->Neat pHCheck Check pH Level Aqueous->pHCheck Segregate Segregate from Acids/Oxidizers Neat->Segregate Corrosive pH ≥ 12.5 RCRA D002 (Corrosive) pHCheck->Corrosive NonCorrosive pH < 12.5 Standard Aqueous Waste pHCheck->NonCorrosive Corrosive->Segregate NonCorrosive->Segregate Incineration High-Temp Incineration (with NOx Scrubbing) Segregate->Incineration

Disposal workflow for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol waste streams.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press (National Research Council) URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

A Researcher's Guide to Handling ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: A Focus on Personal Protective Equipment

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. A foundational aspect of this work is an unwavering commitment to safety.

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. A foundational aspect of this work is an unwavering commitment to safety. This guide provides an in-depth, practical framework for the safe handling of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol (CAS No. 2306249-08-9), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to not only follow safety protocols but to understand the critical reasoning that underpins them.

The information presented here is synthesized from authoritative safety data sheets (SDS) and best practices in industrial hygiene, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the "Why"

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is classified with the GHS07 pictogram, indicating specific, non-severe immediate health hazards.[1]

  • H302: Harmful if swallowed: Ingestion of this compound can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin is likely to cause irritation, redness, or dermatitis.[1]

  • H319: Causes serious eye irritation: This is a significant risk, as contact with the eyes can result in serious, though not irreversible, damage.[1]

These established hazards form the logical basis for the stringent PPE requirements that follow. The primary routes of exposure to mitigate are skin contact, eye contact, and accidental ingestion.

Personal Protective Equipment (PPE): Your Primary Defense

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[1][2][3] Let's dissect this into a comprehensive, field-tested protocol.

Table 1: PPE Requirements for Handling ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield if there is a significant splash risk. Must comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4]Critical Mandate. Protects against serious eye irritation (H319) from splashes or aerosols. Standard safety glasses do not provide a sufficient seal against chemical splashes.
Skin Protection Nitrile or neoprene gloves. Check manufacturer's chemical resistance data. Wear a fully-fastened laboratory coat.Critical Mandate. Prevents skin irritation (H315). A lab coat protects underlying clothing and skin from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area or chemical fume hood.[2][4] If aerosols may be generated or ventilation is inadequate, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[4]The risk of inhalation is lower for a semi-solid compound, but this is contingent on the experimental procedure. Engineering controls are the preferred method of exposure mitigation.

Expert Insight: The choice of nitrile gloves is based on their broad resistance to a variety of chemicals. However, for prolonged handling or in situations with a high risk of exposure, it is best practice to consult a glove manufacturer's specific chemical resistance chart. Always inspect gloves for tears or pinholes before use.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following protocol integrates PPE use with best laboratory practices.

  • Preparation:

    • Confirm the availability and proper functioning of a chemical fume hood and an emergency eyewash station/safety shower.

    • Don all required PPE as outlined in Table 1 before entering the handling area.

    • Ensure the work area is clean and uncluttered.

  • Handling:

    • Conduct all manipulations of the compound, including weighing and transfers, within a certified chemical fume hood to ensure adequate ventilation.[2][4]

    • The compound is a semi-solid, which can reduce the risk of generating airborne dust.[1] However, be mindful of creating aerosols, especially during dissolution or mixing.

    • Use dedicated spatulas and glassware. Avoid cross-contamination.

  • Post-Handling & Cleanup:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove PPE in the correct order to avoid self-contamination: first gloves, then lab coat, and finally eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.[1][2]

The logical flow of this process is designed to contain the chemical at every stage, from storage to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase PREP1 Verify Engineering Controls (Fume Hood, Eyewash) PREP2 Don Full PPE (Gloves, Goggles, Lab Coat) PREP1->PREP2 Safety First HAND1 Work Inside Fume Hood PREP2->HAND1 Proceed to Handling HAND2 Weigh & Transfer Compound HAND1->HAND2 HAND3 Perform Experiment HAND2->HAND3 CLEAN1 Decontaminate Surfaces HAND3->CLEAN1 Experiment Complete CLEAN2 Segregate Waste CLEAN1->CLEAN2 CLEAN3 Doff PPE Correctly CLEAN2->CLEAN3 CLEAN4 Wash Hands Thoroughly CLEAN3->CLEAN4

Caption: Safe Handling Workflow for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the safe handling workflow. All waste generated must be treated as hazardous.

  • Solid Waste: Any contaminated consumables (e.g., gloves, weighing paper, pipette tips) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvents used for cleaning should be collected in a sealed, properly labeled hazardous waste container.

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of chemical waste.[2] Do not pour any material containing this compound down the drain. The precautionary statement P501 reinforces the need for regulated disposal.[1]

By adhering to these protocols, you not only ensure your personal safety but also contribute to the culture of safety and environmental responsibility within your organization.

References

  • Chemos GmbH & Co.KG. Generic Safety Data Sheet. [Link]

Sources

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